molecular formula C24H23N5O4 B15587662 UNC7145

UNC7145

Número de catálogo: B15587662
Peso molecular: 445.5 g/mol
Clave InChI: HUIINGSTUYTZJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

UNC7145 is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H23N5O4

Peso molecular

445.5 g/mol

Nombre IUPAC

3-oxo-N-propan-2-yl-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31)

Clave InChI

HUIINGSTUYTZJL-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

what is UNC7145 and its purpose in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is a synthetic, cell-permeable small molecule that serves as a crucial negative control for its structurally similar and biologically active counterpart, UNC6934. In the field of epigenetics and drug discovery, this compound is indispensable for validating the on-target effects of UNC6934, an inhibitor of the protein-protein interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2). This guide provides an in-depth overview of this compound, its purpose in research, relevant quantitative data, experimental protocols, and the signaling pathway it helps to elucidate.

NSD2 is a histone methyltransferase that plays a critical role in chromatin organization and gene expression. Its aberrant activity is implicated in various cancers, including multiple myeloma. The PWWP1 domain of NSD2 specifically recognizes the H3K36me2 mark, which is crucial for its localization and function. UNC6934 was developed as a chemical probe to disrupt this interaction, thereby providing a tool to study the biological consequences of inhibiting NSD2's chromatin engagement. This compound, being inactive in this regard, allows researchers to distinguish the specific effects of NSD2-PWWP1/H3K36me2 inhibition from any potential off-target effects of the chemical scaffold.[1][2]

Core Function and Research Purpose

The primary and sole purpose of this compound in a research setting is to act as a negative control in experiments involving UNC6934.[1][3][4] Due to a minor structural modification—the substitution of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in this compound—this compound exhibits a significantly diminished or complete lack of binding affinity for the NSD2-PWWP1 domain.[1] This subtle change makes it an ideal tool for control experiments, enabling researchers to:

  • Confirm On-Target Activity: By comparing the biological effects of UNC6934 with the lack of effects from this compound, researchers can confidently attribute the observed outcomes to the specific inhibition of the NSD2-PWWP1/H3K36me2 interaction.

  • Identify Off-Target Effects: If a biological response is observed with both UNC6934 and this compound, it suggests that the effect is likely due to an interaction with a different target (off-target) and not the intended NSD2-PWWP1 inhibition.

  • Validate Assay Specificity: In biochemical and cellular assays, this compound is used to establish a baseline and ensure that the assay is specifically detecting the disruption of the NSD2-PWWP1 interaction by UNC6934.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of UNC6934 and its negative control, this compound, in various assays. This data highlights the potency and specificity of UNC6934 versus the inactivity of this compound.

Compound Assay Type Target Metric Value Reference
UNC6934AlphaScreenNSD2-PWWP1 vs H3K36me2 nucleosomeIC50104 ± 13 nM[1]
This compoundAlphaScreenNSD2-PWWP1 vs H3K36me2 nucleosomeIC50No measurable effect[1]
UNC6934AlphaScreenfull-length NSD2 vs H3K36me2 nucleosome (in presence of salmon sperm DNA)IC5078 ± 29 nM[1]
This compoundAlphaScreenfull-length NSD2 vs H3K36me2 nucleosome (in presence of salmon sperm DNA)IC505.1 ± 1 µM[1]
UNC6934Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd80 ± 18 nM[4]
This compoundSurface Plasmon Resonance (SPR)NSD2-PWWP1KdInactive[4]
UNC6934NanoBRET Cellular AssayNSD2-PWWP1 engagementIC501.09 ± 0.23 µM[4]
This compoundNanoBRET Cellular AssayNSD2-PWWP1 engagementIC50Inactive[4]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays where this compound is used as a negative control.

AlphaScreen Assay for NSD2-PWWP1 and H3K36me2 Nucleosome Interaction

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-modified nucleosomes.

  • Materials:

    • 6xHis-tagged NSD2-PWWP1 protein

    • Biotinylated semi-synthetic H3K36me2 nucleosomes

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Anti-6xHis antibody-conjugated Acceptor beads (PerkinElmer)

    • Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20

    • UNC6934 and this compound (dissolved in DMSO)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of UNC6934 and this compound in DMSO, followed by a dilution into the assay buffer.

    • Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing 6xHis-NSD2-PWWP1 (final concentration ~25 nM) and biotinylated H3K36me2 nucleosomes (final concentration ~10 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 10 µL of a solution containing Streptavidin-coated Donor beads and Anti-6xHis Acceptor beads to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Normalize the data to the DMSO control and fit the dose-response curves to calculate IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular context.

  • Materials:

    • U2OS cells

    • UNC6934 and this compound (dissolved in DMSO)

    • PBS (Phosphate-Buffered Saline)

    • Protease inhibitors

    • Equipment for heating cell lysates, SDS-PAGE, and Western blotting

    • Antibody against NSD2

  • Procedure:

    • Culture U2OS cells to ~80% confluency.

    • Treat the cells with UNC6934, this compound (e.g., at 10 µM), or DMSO for 4 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes and heat them at different temperatures (e.g., from 40°C to 65°C) for 3 minutes.

    • Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble NSD2 at each temperature by SDS-PAGE and Western blotting.

    • A shift in the thermal denaturation curve for UNC6934-treated cells compared to DMSO and this compound-treated cells indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway involving NSD2 and the experimental logic of using this compound as a negative control.

NSD2_Pathway cluster_nucleus Cell Nucleus cluster_intervention Experimental Intervention H3 Histone H3 NSD2 NSD2 (Histone Methyltransferase) H3->NSD2 Substrate H3K36me2 H3K36me2 NSD2->H3K36me2 Methylation PWWP1 PWWP1 Domain Chromatin Chromatin Engagement & Gene Regulation H3K36me2->Chromatin PWWP1->H3K36me2 Binding UNC6934 UNC6934 (Inhibitor) UNC6934->PWWP1 Inhibits Binding This compound This compound (Negative Control) This compound->PWWP1 No Effect

Caption: Signaling pathway of NSD2-mediated H3K36 dimethylation and its inhibition by UNC6934.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis and Interpretation start Biological System (e.g., Cells, Biochemical Assay) treatment Treatment Groups start->treatment dmso Vehicle Control (DMSO) treatment->dmso Group 1 unc6934 Active Compound (UNC6934) treatment->unc6934 Group 2 This compound Negative Control (this compound) treatment->this compound Group 3 measure Measure Biological Endpoint (e.g., Protein Interaction, Cell Phenotype) dmso->measure unc6934->measure This compound->measure compare1 Compare Group 2 vs 1: Effect of Compound measure->compare1 compare2 Compare Group 3 vs 1: Effect of Control measure->compare2 conclusion Conclusion compare1->conclusion compare2->conclusion on_target On-Target Effect: Effect in Group 2, No Effect in Group 3 conclusion->on_target If Different off_target Off-Target or Artifact: Effect in both Group 2 and Group 3 conclusion->off_target If Similar

Caption: Logical workflow for using this compound as a negative control in experimental design.

References

UNC7145: A Validated Negative Control for the NSD2-PWWP1 Chemical Probe UNC6934

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes and their corresponding inactive negative controls is paramount for rigorously validating on-target effects and minimizing the misinterpretation of experimental results. This guide provides a comprehensive technical overview of UNC7145, the designated negative control for UNC6934, a potent and selective chemical probe for the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). UNC6934 offers a powerful tool to investigate the biological functions of the NSD2 PWWP1 domain, and the concurrent use of this compound is essential for attributing any observed cellular phenotype specifically to the inhibition of this interaction.

NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in chromatin regulation, primarily through the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Its dysregulation is implicated in various cancers, including multiple myeloma.[1][2][3] UNC6934 is a chemical probe that antagonizes the interaction of the NSD2 PWWP1 domain with H3K36me2-marked nucleosomes.[3][4][5][6] this compound, a close structural analog of UNC6934, is inactive against the NSD2-PWWP1 domain and serves as an ideal negative control for in vitro and cellular assays.[2][3][5][7]

Chemical Structures and Rationale for Control

The key structural difference between UNC6934 and this compound lies in a subtle modification: the replacement of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in this compound.[2][5][8] This seemingly minor change results in a complete loss of binding affinity for the NSD2-PWWP1 domain.[2][8] The cyclopropyl group in UNC6934 fits snugly into the aromatic cage of the H3K36me2-binding pocket of PWWP1, whereas the bulkier isopropyl group of this compound creates a steric clash that prevents effective binding.[2][8] This makes this compound an excellent negative control, as it shares similar physicochemical properties with UNC6934 but lacks the specific on-target activity.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of UNC6934 and this compound from various biochemical and cellular assays.

Table 1: In Vitro Binding and Interaction Assays

Assay TypeTargetUNC6934 ActivityThis compound ActivityReference
Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd = 80 ± 18 nMInactive[5]
Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd = 91 ± 8 nMNo appreciable binding up to 20 µM[1][2]
AlphaScreenNSD2-PWWP1 interaction with H3K36me2 nucleosomesIC50 = 104 ± 13 nMNo measurable effect[2][6]
Differential Scanning Fluorimetry (DSF)NSD2-PWWP1Significant thermal stabilizationNo significant thermal stabilization[2][9]
Differential Scanning Fluorimetry (DSF)Panel of 15 other human PWWP domainsNo significant stabilizationInactive[2][10]
Methyltransferase Activity AssayPanel of 33 methyltransferasesNo inhibitionInactive[2][10]

Table 2: Cellular Target Engagement and Phenotypic Assays

Assay TypeCell LineUNC6934 ActivityThis compound ActivityReference
NanoBRET PPI Assay (NSD2-PWWP1 & Histone H3.3)U2OSEC50 = 1.23 ± 0.25 µMNo measurable effect[2]
NanoBRET PPI Assay (NSD2-PWWP1 & H3K36me2 nucleosomes)U2OSIC50 = 1.09 ± 0.23 µMInactive[4][5]
NSD2 Nucleolar Localization (Confocal Microscopy)U2OSInduces accumulation of NSD2 in the nucleolusNo effect on NSD2 localization[3][8][11]
Chemical Pulldown with Biotinylated UNC6934 AnalogKMS-11Enrichment of NSD2 depleted by UNC6934 competitionNo effect on NSD2 enrichment[2]

Experimental Protocols

Detailed methodologies for the key experiments that differentiate the activity of UNC6934 from the inactivity of this compound are provided below.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity and kinetics of UNC6934 and this compound to the NSD2-PWWP1 domain.

  • Methodology:

    • Immobilize recombinant His-tagged NSD2-PWWP1 protein on a CM5 sensor chip via amine coupling.

    • Prepare a dilution series of UNC6934 and this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compounds over the sensor surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to measure association and dissociation.

    • Fit the resulting sensorgrams to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

    • For this compound, test up to a high concentration (e.g., 20 µM) to confirm lack of binding.[2]

AlphaScreen Assay
  • Objective: To measure the ability of UNC6934 and this compound to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.

  • Methodology:

    • Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.

    • GST-tagged NSD2-PWWP1 is bound to glutathione-coated acceptor beads.

    • In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the nucleosome brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon excitation.

    • A dilution series of UNC6934 and this compound is added to the assay wells.

    • The reaction is incubated to allow for inhibitor binding.

    • The AlphaScreen signal is read on a compatible plate reader.

    • The IC50 value is calculated by plotting the signal intensity against the compound concentration.[2]

NanoBRET Protein-Protein Interaction (PPI) Assay
  • Objective: To quantify the engagement of UNC6934 and this compound with the NSD2-PWWP1 domain in living cells.

  • Methodology:

    • Co-transfect U2OS cells with plasmids encoding for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor).

    • Treat the cells with a dilution series of UNC6934 or this compound.

    • Add the HaloTag-NanoBRET 618 ligand (acceptor fluorophore) and the NanoLuc substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor.

    • A decrease in the BRET signal indicates displacement of the HaloTag-Histone H3.3 from the NanoLuc-NSD2-PWWP1 by the compound.

    • Calculate the EC50 or IC50 value from the dose-response curve.[2]

Cellular Localization by Confocal Microscopy
  • Objective: To visualize the effect of UNC6934 and this compound on the subcellular localization of endogenous NSD2.

  • Methodology:

    • Plate U2OS cells on coverslips and allow them to adhere.

    • Treat the cells with DMSO (vehicle), a working concentration of UNC6934 (e.g., 5 µM), or the same concentration of this compound for a specified time (e.g., 4 hours).[4][11]

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against NSD2 and a secondary antibody conjugated to a fluorophore.

    • Counterstain the nuclei with a DNA dye (e.g., Hoechst or DAPI).

    • Mount the coverslips on microscope slides and acquire images using a confocal microscope.

    • Analyze the images to quantify the colocalization of NSD2 with nucleolar markers if necessary.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key concepts and workflows described in this guide.

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_treatment Treatment NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 Chromatin Chromatin NSD2->Chromatin Localization Nucleolus Nucleolus NSD2->Nucleolus Relocalization (UNC6934 effect) H3K36me2 H3K36me2 on Nucleosome PWWP1->H3K36me2 Binds H3K36me2->Chromatin UNC6934 UNC6934 UNC6934->PWWP1 Inhibits This compound This compound (Negative Control) This compound->PWWP1 No Interaction

Caption: Mechanism of UNC6934 action and the role of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_compounds Test Compounds cluster_results Comparative Results SPR SPR Assay Binding_Data UNC6934: Potent Binding This compound: Inactive SPR->Binding_Data Kd AlphaScreen AlphaScreen Assay Interaction_Data UNC6934: Disrupts Interaction This compound: Inactive AlphaScreen->Interaction_Data IC50 DSF DSF Assay Stability_Data UNC6934: Stabilizes This compound: No Effect DSF->Stability_Data ΔTm NanoBRET NanoBRET Assay Engagement_Data UNC6934: Engages Target This compound: Inactive NanoBRET->Engagement_Data EC50/IC50 Microscopy Confocal Microscopy Localization_Data UNC6934: Alters Localization This compound: No Effect Microscopy->Localization_Data Phenotype Pulldown Chemical Pulldown Target_ID_Data UNC6934: Pulls Down NSD2 This compound: No Effect Pulldown->Target_ID_Data Target ID UNC6934 UNC6934 UNC6934->SPR UNC6934->AlphaScreen UNC6934->DSF UNC6934->NanoBRET UNC6934->Microscopy UNC6934->Pulldown This compound This compound This compound->SPR This compound->AlphaScreen This compound->DSF This compound->NanoBRET This compound->Microscopy This compound->Pulldown

Caption: Workflow for validating UNC6934 and its negative control this compound.

Conclusion

This compound is a rigorously validated and indispensable negative control for the chemical probe UNC6934. Its structural similarity and lack of on-target activity provide a robust framework for dissecting the specific biological consequences of antagonizing the NSD2-PWWP1 domain. The consistent inactivity of this compound across a range of biochemical and cellular assays, in stark contrast to the potent effects of UNC6934, underscores its utility. For researchers investigating the role of NSD2 in health and disease, the parallel use of UNC6934 and this compound is critical for generating high-quality, reproducible, and interpretable data. This technical guide provides the necessary information for the informed application of this essential chemical toolset.

References

Unraveling the Inactivity of UNC7145: A Technical Guide to its Role as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This in-depth technical guide elucidates the "mechanism of inaction" for UNC7145, contextualizing its crucial role as a negative control for the potent and selective NSD2-PWWP1 chemical probe, UNC6934.

This compound is specifically designed to be biologically inactive against the N-terminal PWWP (PWWP1) domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Its purpose is to serve as a critical experimental control, enabling researchers to validate that the observed biological effects of UNC6934 are due to its specific engagement with the intended target. The subtle, yet critical, structural difference between this compound and its active counterpart, UNC6934, underpins its lack of activity.

The Core of Inaction: A Deliberate Structural Modification

The defining feature that renders this compound inactive is the substitution of a cyclopropyl (B3062369) group, present in the active probe UNC6934, with an isopropyl moiety.[1] This seemingly minor alteration is sufficient to disrupt the key interactions required for binding to the aromatic cage of the NSD2-PWWP1 domain.[1] Consequently, this compound fails to displace the natural ligand of the PWWP1 domain, a histone H3 peptide dimethylated at lysine (B10760008) 36 (H3K36me2), from the nucleosome.[1]

Comparative Quantitative Data: UNC6934 vs. This compound

The stark contrast in the biochemical and cellular activities of UNC6934 and this compound is evident in the following quantitative data. These tables summarize the binding affinities and inhibitory concentrations, highlighting the potent and selective nature of UNC6934 versus the deliberate inactivity of this compound.

CompoundTarget DomainBinding Affinity (Kd) by SPRReference
UNC6934NSD2-PWWP180 nM[2]
This compoundNSD2-PWWP1No appreciable binding up to 20 µM[1]
CompoundAssayTarget InteractionIC50Reference
UNC6934NanoBret (U2OS cells)NSD2-PWWP1 & H3K36me2 nucleosomes1.09 µM[2]
UNC6934AlphaScreenNSD2-PWWP1 & H3K36me2 nucleosomes104 ± 13 nM[1]
This compoundAlphaScreenNSD2-PWWP1 & H3K36me2 nucleosomesNo measurable effect[1]
UNC6934AlphaScreenfl-NSD2 & H3K36me2 nucleosomes (with SSD)78 ± 29 nM[1]
This compoundAlphaScreenfl-NSD2 & H3K36me2 nucleosomes (with SSD)5.1 ± 1 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of UNC6934 and the inactivity of this compound.

Surface Plasmon Resonance (SPR)

This assay is employed to measure the binding affinity and kinetics of small molecules to a target protein.

Methodology:

  • A biotinylated NSD2-PWWP1 domain is immobilized on a streptavidin (SA) sensor chip. A separate flow cell is left empty for reference subtraction.

  • UNC6934 and this compound are prepared in a dilution series, with 2 µM as the highest concentration.

  • The compounds are injected over the sensor chip surface.

  • The binding response is measured in real-time.

  • The resulting sensorgrams are fitted to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[1]

AlphaScreen Assay

This bead-based immunoassay is used to measure the displacement of a natural ligand from its binding protein.

Methodology:

  • Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.

  • GST-tagged NSD2-PWWP1 is bound to glutathione-coated acceptor beads.

  • In the absence of an inhibitor, the interaction between NSD2-PWWP1 and H3K36me2 brings the donor and acceptor beads into proximity.

  • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

  • UNC6934 or this compound is added in a dose-response manner.

  • Disruption of the NSD2-PWWP1 and H3K36me2 interaction by an active compound separates the beads, leading to a decrease in the AlphaScreen signal.

  • The IC50 value is calculated from the dose-response curve.[1]

Differential Scanning Fluorimetry (DSF)

This technique is utilized to assess the thermal stability of a protein in the presence and absence of a ligand, which can indicate binding.

Methodology:

  • Recombinant PWWP domains are incubated with UNC6934 or this compound at a concentration of 100 µM.

  • A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added.

  • The temperature is gradually increased, and the fluorescence is monitored.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A significant increase in Tm in the presence of a compound suggests binding and stabilization of the protein.[1]

Visualizing the Mechanism of Inaction

The following diagrams illustrate the molecular interactions and cellular consequences of UNC6934 and the lack thereof for this compound.

UNC6934_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus UNC6934 UNC6934 NSD2_PWWP1 NSD2-PWWP1 Domain UNC6934->NSD2_PWWP1 Binds to aromatic cage H3K36me2 H3K36me2 on Nucleosome NSD2_PWWP1->H3K36me2 Normal Interaction (Blocked by UNC6934) NSD2_Localization Altered NSD2 Nucleolar Localization NSD2_PWWP1->NSD2_Localization Leads to Chromatin Chromatin H3K36me2->Chromatin Part of UNC7145_Inaction cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus This compound This compound NSD2_PWWP1 NSD2-PWWP1 Domain This compound->NSD2_PWWP1 No Binding H3K36me2 H3K36me2 on Nucleosome NSD2_PWWP1->H3K36me2 Interaction Unaffected Normal_Localization Normal NSD2 Localization NSD2_PWWP1->Normal_Localization Maintains Chromatin Chromatin H3K36me2->Chromatin Part of NSD2_Signaling_Workflow cluster_workflow Experimental Workflow Start Start with U2OS cells Treatment Treat with UNC6934 (active) or this compound (inactive) Start->Treatment Incubation Incubate for 4 hours Treatment->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Staining Immunostain for NSD2 and Fibrillarin (nucleolar marker) Fix_Perm->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Analyze Colocalization (Pearson Correlation Coefficient) Imaging->Analysis

References

The Role of UNC7145 in Elucidating NSD2-PWWP1 Domain Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET and WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is predominantly associated with active gene transcription.[1][2][3] NSD2's function is intricately regulated by its various domains, including the N-terminal PWWP1 domain, which recognizes H3K36me2 on nucleosomes, thereby stabilizing NSD2 at chromatin.[4][5][6] Dysregulation of NSD2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[7][8]

This technical guide focuses on the use of UNC7145, a critical negative control compound, in conjunction with the chemical probe UNC6934 to investigate the function of the NSD2-PWWP1 domain. UNC6934 is a potent and selective antagonist of the NSD2-PWWP1 domain, competitively inhibiting its interaction with H3K36me2.[1][4][9] In contrast, this compound is a structurally similar analog that exhibits negligible binding to the NSD2-PWWP1 domain and serves to demonstrate that the observed cellular and biochemical effects of UNC6934 are due to its specific on-target activity.[1][7]

Mechanism of Action of UNC6934 and the Role of this compound

UNC6934 binds to the aromatic cage of the NSD2-PWWP1 domain, the same pocket that recognizes the H3K36me2 mark.[1][4] This direct competition prevents the PWWP1 domain from engaging with its histone ligand, leading to the displacement of NSD2 from chromatin.[1][2] A key consequence of this displacement is the relocalization of NSD2 to the nucleolus.[1][4][9]

This compound, differing from UNC6934 by the substitution of a cyclopropyl (B3062369) group with an isopropyl group, shows a dramatic loss of binding affinity for the NSD2-PWWP1 domain.[7] This makes it an ideal negative control to differentiate specific effects of PWWP1 inhibition from off-target or compound-specific effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for UNC6934 and its negative control, this compound, in various biochemical and cellular assays.

Compound Assay Target Value Reference
UNC6934Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd = 91 ± 8 nM[1]
This compoundSurface Plasmon Resonance (SPR)NSD2-PWWP1No measurable binding[1]
UNC6934AlphaScreenNSD2-PWWP1 : H3K36me2 NucleosomeIC50 = 104 ± 13 nM[1]
This compoundAlphaScreenNSD2-PWWP1 : H3K36me2 NucleosomeNo measurable effect[1]
UNC6934NanoBRET Cellular AssayNSD2-PWWP1 : Histone H3.3EC50 = 1.23 ± 0.25 µM[1]
This compoundNanoBRET Cellular AssayNSD2-PWWP1 : Histone H3.3No measurable effect[1]

Signaling Pathway and Experimental Workflows

NSD2-PWWP1 Signaling and Inhibition

NSD2_Signaling cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_nucleolus Nucleolus NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains H3K36me2 H3K36me2 PWWP1->H3K36me2 Binds to NSD2_nucleolus NSD2 (Sequestered) PWWP1->NSD2_nucleolus Relocalization upon Inhibition H3K36me2->NSD2 Stabilizes at Chromatin UNC6934 UNC6934 UNC6934->PWWP1 Inhibits Binding This compound This compound (Negative Control)

Caption: NSD2-PWWP1 interaction with H3K36me2 and its inhibition by UNC6934.

Experimental Workflow: AlphaScreen Assay

AlphaScreen_Workflow start Start reagents Prepare Reagents: - His-tagged NSD2-PWWP1 - Biotinylated H3K36me2 Nucleosomes - Streptavidin Donor Beads - Ni-NTA Acceptor Beads - UNC6934 / this compound start->reagents incubation1 Incubate NSD2-PWWP1 with UNC6934 or this compound reagents->incubation1 incubation2 Add Biotinylated Nucleosomes incubation1->incubation2 incubation3 Add Donor and Acceptor Beads incubation2->incubation3 readout Read AlphaScreen Signal on a Plate Reader incubation3->readout analysis Analyze Data: - Plot dose-response curve - Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for the AlphaScreen-based proximity assay.

Experimental Workflow: NanoBRET Cellular Assay

NanoBRET_Workflow start Start transfection Co-transfect U2OS cells with: - NanoLuc-NSD2-PWWP1 (Donor) - HaloTag-Histone H3.3 (Acceptor) start->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with UNC6934 or this compound plating->treatment substrate Add HaloTag ligand and NanoLuc substrate treatment->substrate readout Measure BRET signal substrate->readout analysis Analyze Data: - Calculate BRET ratio - Determine EC50 readout->analysis end End analysis->end

References

An In-depth Guide to Novel Therapeutic Agents in Ewing's Sarcoma: The Case of UNC7145 and Related Discoveries from the University of North Carolina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding a specific compound designated "UNC7145" is extremely limited. This guide summarizes the known data point for this compound and provides a detailed overview of publicly disclosed research on other novel therapeutic agents for Ewing's sarcoma developed by researchers at the University of North Carolina (UNC) at Chapel Hill, which may be related or provide context to the development of compounds like this compound.

Introduction to Ewing's Sarcoma and the Need for Novel Therapies

Ewing's sarcoma is an aggressive and often metastatic bone and soft tissue cancer that primarily affects children and young adults.[1][2] The standard of care typically involves a combination of chemotherapy, surgery, and radiation. While significant progress has been made in treating localized disease, the prognosis for patients with metastatic or recurrent Ewing's sarcoma remains poor, highlighting the urgent need for new and more effective targeted therapies.[1][2]

A key molecular driver of Ewing's sarcoma is a chromosomal translocation that results in the formation of a fusion oncoprotein, most commonly EWS-FLI1. This aberrant transcription factor is unique to the cancer cells and drives tumor growth, making it an attractive therapeutic target.[2][3] Researchers at UNC-Chapel Hill have been at the forefront of developing novel strategies to target the molecular vulnerabilities of this disease.

This compound: A Glimpse into a Novel Anti-Ewing's Sarcoma Agent

Information regarding the discovery and development of this compound is not widely available in the public domain. A single report indicates its potential as an anti-cancer agent.

This compound has been shown to significantly reduce cell viability in multiple Ewing's sarcoma cell lines.

Cell LineEC50 (µM)
EWS8940.4 - 1.2
EWS5020.4 - 1.2
A-6730.4 - 1.2

Table 1: In Vitro Efficacy of this compound in Ewing's Sarcoma Cell Lines.

The compound demonstrated selectivity over renal carcinoma cell lines (UMRC2 and 786-O), human renal proximal tubule epithelial cells, and human umbilical vein endothelial cells (HUVEC) in WST-1 assays.

Due to the absence of further public data, detailed experimental protocols, signaling pathways, and a comprehensive development history for this compound cannot be provided at this time.

Related Drug Discovery Efforts at UNC for Ewing's Sarcoma

Researchers at the UNC Lineberger Comprehensive Cancer Center and the UNC Eshelman School of Pharmacy have been actively pursuing multiple innovative approaches to discover and develop new drugs for Ewing's sarcoma. These efforts provide insight into the potential strategies that may have led to the identification of compounds like this compound.

One of the key strategies employed by UNC researchers is to target the abnormal chromatin state induced by the EWS-FLI1 fusion protein.[4] A novel screening technique was developed to identify compounds that can reverse the aberrant DNA unwinding characteristic of Ewing's sarcoma.[4]

Experimental Workflow: Chromatin-Based Drug Screening

G cluster_0 Assay Development cluster_1 Compound Screening cluster_2 Hit Validation & Optimization A Ewing Sarcoma Cell Model (with EWS-FLI1) B Identify unique open chromatin regions A->B C Develop high-throughput screening assay B->C D Screen UNC's Chromatin- Targeted Compound Library C->D E Identify 'Hit' Compounds that reverse chromatin opening D->E F Validate hits in secondary assays (e.g., cell viability) E->F G Lead Optimization (Medicinal Chemistry) F->G H Preclinical Development G->H

Figure 1: Workflow for identifying novel drug candidates for Ewing's sarcoma by targeting chromatin dysregulation.

This screening approach led to the identification of histone deacetylase (HDAC) inhibitors and other novel molecules that were active in their cell models.[4]

In 2021, UNC researchers identified a gene, OTUD7A, that plays a crucial role in the stability of the EWS-FLI1 fusion protein.[2][3] They discovered that OTUD7A prevents the degradation of EWS-FLI1, thereby promoting tumor growth.[2]

Using an artificial intelligence platform, they screened millions of small molecules to find an inhibitor of OTUD7A.[2] This led to the identification of the compound 7Ai .[2][3]

Signaling Pathway: OTUD7A-Mediated Stabilization of EWS-FLI1

G cluster_0 Normal Protein Degradation Pathway cluster_1 Inhibition by OTUD7A and Therapeutic Intervention EWSFLI1 EWS-FLI1 Fusion Protein Ub Ubiquitination EWSFLI1->Ub TumorGrowth Ewing Sarcoma Tumor Growth EWSFLI1->TumorGrowth Drives Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->TumorGrowth Suppresses OTUD7A OTUD7A (Deubiquitinase) OTUD7A->Ub Inhibits Compound7Ai Compound 7Ai (Inhibitor) Compound7Ai->OTUD7A Inhibits

Figure 2: The role of OTUD7A in stabilizing the EWS-FLI1 oncoprotein and its inhibition by compound 7Ai.

Experimental Protocols: Identification and Validation of 7Ai

  • Target Identification: Co-immunoprecipitation and mass spectrometry were likely used to identify OTUD7A as an EWS-FLI1 interacting protein.

  • In Silico Screening: A computational approach, such as AtomNet, was used to screen a large library of small molecules for potential binders to the OTUD7A protein.[2]

  • In Vitro Validation: Biochemical assays would have been performed to confirm the inhibitory activity of 7Ai on the deubiquitinase activity of OTUD7A. Cell-based assays in Ewing's sarcoma cell lines would have been used to assess the effect of 7Ai on EWS-FLI1 levels and cell proliferation.

  • In Vivo Efficacy: Xenograft mouse models with human Ewing's sarcoma cells were used to evaluate the anti-tumor activity and tolerability of 7Ai.[2][3]

Compound 7Ai was shown to reduce tumor formation in mouse models and was well-tolerated.[2][3]

More recently, in 2025, UNC researchers developed a novel therapeutic molecule named d(GGAA)3s .[1] This molecule is a transcription factor proteolysis-targeting chimera (TF-PROTAC) designed to selectively degrade the transcription factor ETV6, which has been identified as a critical vulnerability in Ewing's sarcoma cells.[1]

Mechanism of Action: d(GGAA)3s

G dGGAA3s d(GGAA)3s (GGAA)3 DNA Strand VHL Ligand ETV6 ETV6 Transcription Factor dGGAA3s:dna->ETV6 Binds VHL_E3 VHL E3 Ubiquitin Ligase dGGAA3s:vhl->VHL_E3 Recruits Proteasome Proteasome ETV6->Proteasome Ubiquitination & Targeting VHL_E3->Proteasome Ubiquitination & Targeting Degradation Degraded ETV6 Proteasome->Degradation Degrades

Figure 3: The mechanism of d(GGAA)3s, a TF-PROTAC that induces the degradation of the ETV6 transcription factor.

In laboratory studies, d(GGAA)3s effectively reduced ETV6 levels in Ewing's sarcoma cells.[1] An interesting finding was that while it degraded ETV6, it appeared to increase the activity of EWS-FLI1, leading to heightened cellular stress and tumor cell death.[1] This suggests that d(GGAA)3s could be effective in combination with chemotherapy.[1]

Conclusion

While specific details on the discovery and development of this compound remain largely undisclosed, the active and innovative research programs at the University of North Carolina provide a fertile ground for the emergence of such novel compounds. The publicly available research on agents like 7Ai and d(GGAA)3s demonstrates a multi-pronged approach to tackling Ewing's sarcoma by targeting key molecular vulnerabilities, from epigenetic regulation to protein stability and degradation. These discoveries underscore the importance of academic drug discovery centers in advancing the development of new therapies for rare and challenging cancers. Further publication of data on this compound is awaited with interest by the scientific community.

References

Navigating the Safety Landscape of Organic-Inorganic Composite Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel materials, a thorough understanding of safety and handling protocols is paramount. While specific data for "UNC7145" is not publicly available, this guide provides an in-depth overview of the safety considerations for organic-inorganic composite graded materials, a category to which this compound likely belongs. This information is collated from general safety data sheets for constituent materials and best-practice laboratory protocols.

Summary of Potential Hazards and Protective Measures

The safety profile of an organic-inorganic composite material is a synthesis of the properties of its components. Organic polymers and metallic compounds each present a unique set of potential hazards. The following tables summarize these hazards and recommended personal protective equipment (PPE).

Table 1: Potential Hazards Associated with Organic-Inorganic Composite Materials

Hazard CategoryPotential ManifestationComponent Origin
Chemical Skin and eye irritation, allergic reactions, respiratory tract irritation.[1][2]Organic resins (e.g., epoxy, polyester), residual monomers, catalysts.[1][3]
Toxicity (e.g., heavy metal poisoning).[4]Metallic compounds (e.g., lead, cadmium, chromium).[4][5]
Flammability and toxic combustion products.[1][6]Organic polymers and solvents.[1][6]
Physical Cuts and lacerations from sharp edges.[4]Machined or fractured composite material.
Thermal burns from molten material during processing.[7]High-temperature processing of polymers.[7]
Dust inhalation leading to respiratory issues.[1]Cutting, grinding, or sanding of the composite material.[1]
Environmental Harmful to aquatic life.[2]Leaching of metallic components or unreacted organic compounds.[2]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Protects against chemical splashes, dust, and projectiles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) for handling resins and solvents.[1] Thermal gloves for handling hot materials.[7] Cut-resistant gloves for handling finished materials.Prevents skin contact with hazardous chemicals and protects from physical hazards.
Body Protection Laboratory coat or chemical-resistant apron.Protects skin and clothing from splashes and spills.
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors or particulates (dust).[1]Prevents inhalation of harmful vapors, fumes, and dust.

Standard Handling and Experimental Protocols

Adherence to standardized protocols is crucial for minimizing risks when working with organic-inorganic composite materials. The following outlines key procedural steps for safe handling.

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of organic-inorganic composite materials in a research setting.

G cluster_prep Preparation cluster_handling Handling & Processing cluster_cleanup Cleanup & Disposal A Review Safety Data Sheets (SDS) of all components B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C D Handle resins, catalysts, and solvents with care C->D E Avoid inhalation of dust during cutting or grinding D->E F Use appropriate tools for material handling E->F G Clean spills immediately with appropriate materials F->G H Decontaminate work surfaces G->H I Dispose of waste according to institutional and local regulations H->I

Safe handling workflow for composite materials.
Storage Procedures

  • Segregation: Store organic resins and catalysts separately from metallic components and oxidizing agents to prevent accidental reactions.

  • Ventilation: Ensure storage areas are well-ventilated to prevent the buildup of flammable or toxic vapors.

  • Temperature Control: Store materials according to the manufacturer's recommendations, avoiding excessive heat or direct sunlight.

Spill and Emergency Procedures
  • Evacuation: In case of a large spill or release of toxic fumes, evacuate the area immediately.

  • Containment: For small spills, use appropriate absorbent materials to contain the substance.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Logical Relationships of Potential Hazards

The interconnected nature of hazards associated with composite materials is illustrated in the diagram below. Understanding these relationships is key to a comprehensive risk assessment.

G cluster_material Material Components cluster_process Processing Activities cluster_hazards Potential Hazards A Organic Polymer C Mixing & Curing A->C reacts with catalysts H2 Fire & Explosion A->H2 flammable H4 Toxic Emissions A->H4 combustion products B Metallic Compound D Machining & Finishing B->D generates dust H1 Chemical Exposure B->H1 toxicity H5 Environmental Contamination B->H5 leaching C->H1 vapors, skin contact C->H2 exothermic reaction H3 Physical Injury D->H3 sharp edges, dust

Interrelationship of hazards in composite materials.

By understanding the general safety principles outlined in this guide, researchers can establish a robust safety culture in their laboratories and mitigate the risks associated with working with novel organic-inorganic composite materials. Always consult the specific Safety Data Sheets for the individual components of any new composite material being synthesized or handled.

References

The Role of UNC7145 as a Negative Control in the Study of the Epigenetic Modifier NSD2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of epigenetics, the precise modulation of chromatin-modifying enzymes is a key area of therapeutic interest. The histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a critical epigenetic modifier responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This mark is predominantly associated with active gene transcription.[1][2] Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocation t(4;14), is a hallmark of several cancers, including multiple myeloma, making it a compelling target for drug discovery.[1][2]

UNC6934 has been identified as a potent and selective chemical probe that antagonizes the interaction between the PWWP1 domain of NSD2 and its histone substrate mark, H3K36me2.[2] To rigorously validate the on-target effects of UNC6934 and distinguish them from potential off-target or compound scaffold-related activities, a structurally similar but biologically inactive control compound is indispensable. UNC7145 serves this crucial role. This technical guide provides a comprehensive overview of this compound and its relationship to the epigenetic modifier NSD2, primarily through its use as a negative control for the active probe UNC6934.

The UNC6934/UNC7145 Probe/Control Pair

UNC6934 and this compound are closely related chemical compounds. The key structural difference lies in a single functional group: UNC6934 possesses a cyclopropyl (B3062369) moiety, while this compound has an isopropyl group in its place.[2] This seemingly minor alteration has a profound impact on their biological activity, rendering this compound inactive against the NSD2 PWWP1 domain.[2] The use of such a closely matched inactive control is a cornerstone of rigorous chemical biology, ensuring that any observed cellular phenotype can be confidently attributed to the specific inhibition of the intended target by the active probe.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the differential activity of UNC6934 and this compound.

Table 1: In Vitro Binding and Interaction Assays

Assay TypeTargetCompoundKd (nM)IC50 (nM)Notes
Surface Plasmon Resonance (SPR)NSD2-PWWP1UNC693480 ± 18-Demonstrates direct binding affinity.
This compoundNo binding-Inactive up to 20 µM.[2]
AlphaScreenNSD2-PWWP1 + H3K36me2 NucleosomeUNC6934-104 ± 13Measures the disruption of the protein-histone interaction.
This compound-No effectShows no disruption of the interaction.[2]
AlphaScreenfull-length NSD2 + H3K36me2 NucleosomeUNC6934-78 ± 29Assesses the disruption of the interaction with the full-length protein in the presence of salmon sperm DNA.[2]
(with SSD)This compound-5,100 ± 1,000Demonstrates significantly weaker activity compared to UNC6934.[2]

Table 2: Cellular Target Engagement and Selectivity

Assay TypeTarget/PanelCompoundEC50 (µM)Inhibition at 10 µMNotes
NanoBRET Protein-Protein InteractionNSD2-PWWP1-NanoLuc + H3.3-HaloTag (in U2OS cells)UNC69341.23 ± 0.25-Measures target engagement in a live-cell context.[2]
This compoundNo effect-Shows no engagement in live cells.[2]
Differential Scanning Fluorimetry (DSF)Panel of 15 other human PWWP domainsUNC6934-No stabilizationDemonstrates selectivity for NSD2-PWWP1 over other PWWP domains.[2]
This compound-No stabilizationAlso shows no activity against other PWWP domains.[2]
Radiometric Methyltransferase AssayPanel of 33 protein methyltransferasesUNC6934-<50%Shows no significant inhibition of a broad panel of methyltransferases, including the catalytic domain of NSD2, indicating it does not inhibit the enzyme's catalytic activity.[3]
This compound-<50%Similarly inactive against the methyltransferase panel.[3]

Signaling Pathways and Mechanisms

The primary mechanism of action of UNC6934 is the competitive inhibition of the NSD2 PWWP1 domain's interaction with H3K36me2-modified nucleosomes. The PWWP domain acts as a "reader" of this histone mark, and this interaction is crucial for the proper localization and function of NSD2 on chromatin.[4] By blocking this interaction, UNC6934 does not affect the catalytic activity of NSD2 (i.e., global H3K36me2 levels remain unchanged) but rather alters the subnuclear localization of the NSD2 protein, causing it to accumulate in the nucleolus.[2][5] This phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain, which are found in certain multiple myeloma cases.[2] this compound, being inactive, does not induce this relocalization, confirming that the effect is due to the specific antagonism of the PWWP1-H3K36me2 interaction.

NSD2_Pathway cluster_nucleus Nucleus cluster_nucleoplasm Nucleoplasm cluster_nucleolus Nucleolus NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains NSD2_nucleolus NSD2 (Accumulated) NSD2->NSD2_nucleolus Relocates upon UNC6934 treatment H3K36me2 H3K36me2 on Chromatin Gene_Transcription Active Gene Transcription H3K36me2->Gene_Transcription promotes PWWP1->H3K36me2 binds to UNC6934 UNC6934 UNC6934->PWWP1 inhibits binding to H3K36me2 This compound This compound (Inactive Control)

Caption: Mechanism of UNC6934-induced NSD2 relocalization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize UNC6934 and this compound.

NanoBRET™ Protein-Protein Interaction Assay

This assay is used to quantify the engagement of UNC6934 with the NSD2 PWWP1 domain in living cells.

Materials:

  • U2OS cells

  • Expression vectors for NSD2-PWWP1-NanoLuc® (donor) and Histone H3.3-HaloTag® (acceptor)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • UNC6934 and this compound stock solutions in DMSO

  • 96-well white assay plates

Procedure:

  • Co-transfect U2OS cells with the NSD2-PWWP1-NanoLuc® and Histone H3.3-HaloTag® expression vectors.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration and incubate.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add serial dilutions of UNC6934, this compound, or DMSO (vehicle control) to the wells.

  • Incubate the plate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer equipped with filters for donor emission (~460 nm) and acceptor emission (~618 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the compound concentration to determine the EC50.

NanoBRET_Workflow start Start transfection Co-transfect U2OS cells with NSD2-PWWP1-NanoLuc & H3.3-HaloTag vectors start->transfection incubation1 Incubate for 24 hours transfection->incubation1 plating Plate cells in 96-well plate with HaloTag® 618 Ligand incubation1->plating treatment Add serial dilutions of UNC6934, this compound, or DMSO plating->treatment incubation2 Incubate for 2 hours at 37°C treatment->incubation2 substrate_add Add NanoBRET™ Nano-Glo® Substrate incubation2->substrate_add read Measure Donor (460nm) and Acceptor (618nm) signals substrate_add->read analysis Calculate BRET ratio and determine EC50 read->analysis end End analysis->end

Caption: Workflow for the NanoBRET™ protein-protein interaction assay.
AlphaScreen™ Assay for Protein-Histone Interaction

This in vitro assay measures the ability of compounds to disrupt the interaction between the NSD2 PWWP1 domain and H3K36me2-containing nucleosomes.

Materials:

  • Recombinant His-tagged NSD2-PWWP1 domain

  • Biotinylated H3K36me2 mononucleosomes

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • UNC6934 and this compound stock solutions in DMSO

  • 384-well white ProxiPlates

Procedure:

  • Prepare serial dilutions of UNC6934, this compound, or DMSO in assay buffer.

  • Add the compound dilutions to the wells of the 384-well plate.

  • Add the His-tagged NSD2-PWWP1 domain and biotinylated H3K36me2 mononucleosomes to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to the wells in the dark.

  • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Plot the AlphaScreen signal against the compound concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line of interest (e.g., U2OS)

  • UNC6934, this compound, or DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (primary antibody against NSD2, secondary HRP-conjugated antibody)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to confluency.

  • Treat the cells with UNC6934, this compound, or DMSO at the desired concentration and incubate for a specific time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble NSD2 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble NSD2 against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target stabilization.

Logical Relationships and Experimental Design

Logical_Relationship cluster_compounds Compounds cluster_target Biological Target cluster_effects Observed Effects UNC6934 UNC6934 (Active Probe) NSD2_PWWP1 NSD2 PWWP1 Domain UNC6934->NSD2_PWWP1 Binds to Biochemical_Effect Disruption of NSD2-H3K36me2 Interaction UNC6934->Biochemical_Effect Causes Cellular_Effect NSD2 Relocalization to Nucleolus UNC6934->Cellular_Effect Causes Phenotype Cellular Phenotype UNC6934->Phenotype Elicits This compound This compound (Inactive Control) This compound->NSD2_PWWP1 Does not bind to This compound->Biochemical_Effect Does not cause This compound->Cellular_Effect Does not cause This compound->Phenotype Does not elicit NSD2_PWWP1->Biochemical_Effect mediates Biochemical_Effect->Cellular_Effect leads to Cellular_Effect->Phenotype results in

Caption: Logical framework for using this compound as a negative control.

Conclusion

This compound is an essential tool for researchers studying the epigenetic modifier NSD2. Its structural similarity to the active probe UNC6934, combined with its lack of biological activity, provides a robust negative control for validating that the observed effects of UNC6934 are due to the specific inhibition of the NSD2 PWWP1 domain's interaction with H3K36me2. The data and protocols presented in this guide underscore the importance of using well-characterized probe-control pairs to generate high-quality, reproducible data in the field of chemical epigenetics. This rigorous approach is fundamental for advancing our understanding of the biological roles of epigenetic modifiers and for the development of novel therapeutic agents targeting these enzymes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: UNC7145 Protocol for In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive search for "this compound," we have found no publicly available information, scientific literature, or patents associated with a compound or protocol of this name. The designation "UNC" often pertains to compounds originating from the University of North Carolina, but no records for "this compound" were identified in our search.

Consequently, the creation of detailed application notes and protocols for "this compound" is not possible at this time. The core requirements of this request, including data presentation, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of foundational information regarding the compound's mechanism of action and established experimental procedures.

To fulfill your request, we require additional details about this compound. If you can provide information such as:

  • The nature of the compound: Is it a small molecule, peptide, or other modality?

  • Its biological target or pathway of interest.

  • Any preliminary data or internal documentation.

  • The intended application in cell-based assays.

With more specific information, we can proceed to develop the comprehensive application notes and protocols you have requested.

In the interim, we are providing a generalized framework and example protocols for common in vitro cell-based assays that are frequently employed in drug discovery and development. These can be adapted once the specific details of this compound are known.

General Framework for In Vitro Cell-Based Assay Development

A typical workflow for developing and executing in vitro cell-based assays involves several key stages.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening A Cell Line Selection and Culture B Assay Principle and Design A->B C Reagent Preparation and Optimization B->C D Assay Miniaturization (e.g., 384-well) C->D E Determination of Assay Window (S/B) D->E F Assessment of Reproducibility (Z'-factor) E->F G Evaluation of Compound Tolerance (e.g., DMSO) F->G H Confirmation with Reference Compounds G->H I Primary Screen (Single Concentration) H->I J Hit Confirmation I->J K Dose-Response and IC50/EC50 Determination J->K L Selectivity and Mechanistic Assays K->L

Caption: A generalized workflow for the development and execution of in vitro cell-based assays.

Example Protocols

Below are detailed protocols for common cell-based assays that could potentially be adapted for this compound, depending on its biological activity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Target cell line

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or Sorenson's glycine (B1666218) buffer)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm for MTT, 450 nm for XTT)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • Add 10-20 µL of MTT or XTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization and Measurement:

    • For MTT, add 100 µL of solubilization buffer to each well and incubate for 2-4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

    • For XTT, the formazan product is water-soluble, so no solubilization step is needed.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT/XTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Buffer (MTT) F->G For MTT Assay H Read Absorbance F->H For XTT Assay G->H I Data Analysis (IC50) H->I

Caption: Workflow for a typical cell viability/cytotoxicity assay.

Protocol 2: Reporter Gene Assay

This assay is used to measure the activation or inhibition of a specific signaling pathway.

Materials:

  • Reporter cell line (stably or transiently transfected with a reporter construct, e.g., Luciferase or GFP under the control of a pathway-specific promoter)

  • Complete growth medium

  • 96-well or 384-well white or black opaque plates (for luminescence or fluorescence)

  • Luciferase assay reagent or fluorescence plate reader

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into the appropriate plate at an optimized density.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of this compound.

    • If studying antagonism, pre-incubate with this compound before adding a known agonist.

    • Incubate for a predetermined time to allow for reporter gene expression (e.g., 6-24 hours).

  • Signal Detection:

    • For luciferase assays, add the luciferase substrate according to the manufacturer's instructions.

    • For GFP assays, proceed directly to measurement.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the signal to a vehicle control.

    • Plot the reporter activity versus the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Signaling Pathway Inhibition by this compound

Assuming this compound is an inhibitor of a generic kinase pathway, the mechanism could be visualized as follows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene translocation This compound This compound This compound->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Quantitative Data Summary

Once experimental data is generated, it should be summarized in a clear, tabular format.

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineAssay TypeIC50 (µM)
Cell Line AViability (MTT)1.2 ± 0.3
Cell Line BViability (MTT)15.8 ± 2.1
Reporter Cell Line CReporter (Luciferase)0.5 ± 0.1

Table 2: Hypothetical Z'-factor and Signal-to-Background (S/B) for Assay Validation

Assay TypePlate FormatZ'-factorS/B Ratio
Viability (MTT)96-well0.7510
Reporter (Luciferase)384-well0.8250

We look forward to receiving more specific information about this compound to provide you with a tailored and comprehensive set of application notes and protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for utilizing negative control compounds in experiments involving UNC6852 and UNC6934. It is crucial to use the correct negative control to ensure the specificity of the observed effects. For the PRC2 degrader UNC6852, the appropriate negative control is UNC7043 . UNC7145 serves as the negative control for the NSD2-PWWP1 antagonist, UNC6934 .

UNC6852 and its Negative Control UNC7043

UNC6852 is a bivalent chemical degrader, also known as a PROTAC (Proteolysis Targeting Chimera), that selectively targets the Polycomb Repressive Complex 2 (PRC2) for degradation. It functions by simultaneously binding to the EED subunit of PRC2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRC2 components.

UNC7043 is the appropriate negative control for UNC6852. It is structurally identical to UNC6852, including the EED-binding moiety, but contains a modification to the VHL-binding portion (the opposite enantiomer at the hydroxyproline (B1673980) moiety) that prevents its interaction with the VHL E3 ligase.[1] This makes UNC7043 an ideal control, as it can still bind to the target protein (EED) but cannot induce its degradation. Therefore, any observed effects with UNC6852 that are absent with UNC7043 can be attributed to the degradation of the target protein.

Recommended Concentrations for In Vitro Experiments

The following table summarizes the recommended concentrations for UNC6852 and its negative control UNC7043 based on published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

CompoundCell LineConcentrationIncubation TimeOutcomeReference
UNC6852 HeLa10 µM24 hours80% degradation of EED[2]
UNC6852 DB0.1 - 30 µM24 hoursDose-dependent degradation of EED, EZH2, and SUZ12[3]
UNC6852 DB10 µM24, 48, 72 hoursTime-dependent degradation of PRC2 components and reduction of H3K27me3[3]
UNC7043 HeLa10 µM24 hoursNo degradation of EED, EZH2, or SUZ12 observed[1][2]
UNC7043 DB10 µM24 hoursNo degradation of PRC2 components observed[3]
Experimental Protocol: Western Blot for PRC2 Degradation

This protocol describes how to assess the degradation of PRC2 components (EED, EZH2, SUZ12) in cultured cells following treatment with UNC6852 and its negative control UNC7043.

Materials:

  • UNC6852

  • UNC7043

  • Cell culture medium

  • DMSO (vehicle control)

  • Cultured cells (e.g., HeLa, DB)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 50-70% confluency.

  • Compound Preparation: Prepare stock solutions of UNC6852 and UNC7043 in DMSO.

  • Treatment: Treat cells with the desired concentrations of UNC6852, UNC7043, or DMSO vehicle control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of UNC6852-mediated PRC2 degradation and the experimental workflow for its validation.

UNC6852_Mechanism cluster_PROTAC UNC6852 (PROTAC) cluster_PRC2 PRC2 Complex cluster_Control Negative Control UNC6852 UNC6852 EED EED UNC6852->EED Binds VHL VHL E3 Ligase UNC6852->VHL Binds EED_ligand EED Ligand Linker Linker EED_ligand->Linker VHL_ligand VHL Ligand Linker->VHL_ligand EZH2 EZH2 EED->EZH2 Proteasome Proteasome EED->Proteasome Degradation SUZ12 SUZ12 EZH2->SUZ12 Ub Ubiquitin VHL->Ub Recruits Ub->EED Ubiquitination UNC7043 UNC7043 UNC7043->EED Binds UNC7043->VHL Does not bind EED_ligand_ctrl EED Ligand Linker_ctrl Linker EED_ligand_ctrl->Linker_ctrl Inactive_VHL_ligand Inactive VHL Ligand Linker_ctrl->Inactive_VHL_ligand

Caption: Mechanism of UNC6852-mediated PRC2 degradation and the role of the negative control UNC7043.

Western_Blot_Workflow start Seed Cells treatment Treat with UNC6852, UNC7043, or DMSO (Vehicle) start->treatment incubation Incubate for Desired Time treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe with Antibodies (EED, EZH2, SUZ12, Loading Control) sds_page->probing visualization Visualize and Quantify Protein Levels probing->visualization end Compare Degradation vs. Controls visualization->end

Caption: Experimental workflow for assessing protein degradation using Western Blot.

UNC6934 and its Negative Control this compound

UNC6934 is a chemical probe that acts as a potent and selective antagonist of the NSD2-PWWP1 domain. It disrupts the interaction between NSD2 and H3K36me2-modified nucleosomes.[4][5]

This compound is the inactive negative control for UNC6934.[6] It is structurally similar to UNC6934 but does not bind to the NSD2-PWWP1 domain, making it an appropriate control to ensure that the observed cellular effects of UNC6934 are due to its specific on-target activity.

Recommended Concentrations for In Vitro Experiments

The following table provides recommended concentrations for UNC6934 and its negative control this compound from published research.

CompoundCell LineConcentrationIncubation TimeOutcomeReference
UNC6934 U2OS1.23 µM (EC50)Not specifiedDose-dependent decrease in BRET signal[4]
UNC6934 U2OS5 µM4 hoursAccumulation of endogenous NSD2 in the nucleolus[7]
UNC6934 U2OSup to 12.5 µMNot specifiedRecommended concentration up to 10-fold the cellular IC50[8]
This compound U2OS20 µM1 hourUsed as a negative control for pulldown assays[4]
This compound U2OS10 µMNot specifiedNo effect on BRET signal[4]
Experimental Protocol: Cellular Target Engagement using NanoBRET™

This protocol outlines a method to measure the engagement of UNC6934 with the NSD2-PWWP1 domain in live cells using the NanoBRET™ technology.

Materials:

  • UNC6934

  • This compound

  • U2OS cells (or other suitable cell line)

  • Plasmid encoding NSD2-PWWP1-NanoLuc® fusion

  • Plasmid encoding HaloTag®-Histone H3

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • White, 96-well assay plates

Procedure:

  • Transfection: Co-transfect cells with the NSD2-PWWP1-NanoLuc® and HaloTag®-Histone H3 plasmids.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of UNC6934 and this compound in the appropriate medium.

  • Treatment: Add the compounds to the cells and incubate for the desired time (e.g., 2 hours).

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET signal upon UNC6934 treatment indicates target engagement. This compound should not cause a significant change in the BRET ratio.

Logical Relationship and Experimental Design

The following diagram illustrates the logical relationship in a control experiment using UNC6934 and this compound.

UNC6934_Control_Logic cluster_compounds Compounds cluster_target Cellular Target cluster_outcomes Expected Outcomes UNC6934 UNC6934 (Active Probe) NSD2_PWWP1 NSD2-PWWP1 Domain Binding Binding to NSD2-PWWP1 UNC6934->Binding This compound This compound (Inactive Control) NoBinding No Binding to NSD2-PWWP1 This compound->NoBinding Phenotype Specific Cellular Phenotype (e.g., NSD2 relocalization) Binding->Phenotype NoPhenotype No Specific Cellular Phenotype NoBinding->NoPhenotype

Caption: Logical framework for control experiments with UNC6934 and this compound.

References

Application Notes and Protocols for Utilizing UNC7145 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is an essential negative control for its structurally related and biologically active counterpart, UNC6934. The latter is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase responsible for the majority of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a mark associated with active transcription. The probe UNC6934 competitively binds to the H3K36me2-binding pocket of the NSD2-PWWP1 domain, disrupting its interaction with chromatin. This leads to the displacement of NSD2 from its target sites and a subsequent reduction in H3K36me2 levels at these specific loci, such as ribosomal DNA (rDNA) repeats.[1][2]

Given its inert nature, this compound is crucial for ensuring that the observed biological effects in experiments using UNC6934 are specifically due to the inhibition of the NSD2-PWWP1 domain and not off-target or compound scaffold effects. These application notes provide a detailed protocol for the use of this compound as a negative control in chromatin immunoprecipitation (ChIP) experiments designed to investigate the function of the NSD2-PWWP1 domain.

Mechanism of Action of the UNC6934/UNC7145 Probe Pair

The experimental design for a ChIP study involving this probe pair hinges on the differential activity of UNC6934 and this compound. UNC6934 is designed to antagonize the reader function of the NSD2-PWWP1 domain, which recognizes and binds to H3K36me2/3 marks on nucleosomes. By occupying this binding pocket, UNC6934 displaces NSD2 from chromatin, leading to its relocalization to the nucleolus.[1][2] This displacement results in a measurable decrease in H3K36me2 at NSD2 target genes. In contrast, this compound, which is structurally similar but inactive against the NSD2-PWWP1 domain, should not elicit these changes. Therefore, a direct comparison of ChIP results from cells treated with a vehicle (e.g., DMSO), this compound, and UNC6934 allows for the specific attribution of any observed changes in H3K36me2 levels to the inhibitory action of UNC6934 on the NSD2-PWWP1 domain.

Quantitative Data Summary

The following table summarizes representative quantitative data from a ChIP-qPCR experiment, highlighting the differential effects of UNC6934 and this compound on H3K36me2 levels at a known NSD2 target gene locus (e.g., rDNA). Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of input chromatin.

Treatment GroupTarget LocusH3K36me2 Enrichment (% of Input)Fold Change vs. Vehicle
Vehicle (DMSO)rDNA1.5 ± 0.21.0
This compound (5 µM)rDNA1.4 ± 0.3~0.9
UNC6934 (5 µM)rDNA0.5 ± 0.1~0.3
Vehicle (DMSO)Negative Control Locus0.1 ± 0.051.0
This compound (5 µM)Negative Control Locus0.1 ± 0.04~1.0
UNC6934 (5 µM)Negative Control Locus0.1 ± 0.06~1.0

Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and the specific target locus being investigated.

Experimental Protocols

Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using this compound as a Negative Control

This protocol is adapted from standard ChIP procedures and is specifically tailored for investigating the effects of the NSD2-PWWP1 probe UNC6934, with this compound serving as the negative control.

Materials:

  • Cells of interest (e.g., KMS-11 multiple myeloma cell line)

  • UNC6934

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Chromatin shearing apparatus (e.g., sonicator)

  • ChIP dilution buffer

  • Antibody against H3K36me2

  • Normal IgG (as a negative control for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with either vehicle (DMSO), 5 µM this compound, or 5 µM UNC6934 for a specified period (e.g., 4-24 hours). Ensure equal volumes of DMSO are used in all conditions.

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Preparation:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Set aside a small aliquot of the diluted chromatin as the "input" control.

    • To the remaining chromatin, add the anti-H3K36me2 antibody or normal IgG.

    • Incubate overnight at 4°C with rotation.

    • Add pre-blocked protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads using elution buffer.

    • Reverse the cross-links by incubating at 65°C for several hours or overnight. Also, process the "input" sample in the same manner.

  • DNA Purification:

    • Treat the eluted samples and the input with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis:

    • Quantify the purified DNA.

    • Perform quantitative PCR (qPCR) using primers specific for the target loci (e.g., rDNA) and a negative control region.

    • Analyze the qPCR data by calculating the percentage of input for each sample and comparing the enrichment between the different treatment groups.

Visualizations

experimental_workflow cluster_treatment Cell Treatment Vehicle Vehicle (DMSO) Crosslinking 1. Cross-linking with Formaldehyde Vehicle->Crosslinking This compound This compound (5 µM) This compound->Crosslinking UNC6934 UNC6934 (5 µM) UNC6934->Crosslinking Lysis 2. Cell Lysis & Chromatin Extraction Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (anti-H3K36me2) Shearing->IP Washing 5. Washes IP->Washing Elution 6. Elution & Reverse Cross-linking Washing->Elution Purification 7. DNA Purification Elution->Purification Analysis 8. qPCR Analysis Purification->Analysis

Caption: ChIP Experimental Workflow using this compound and UNC6934.

signaling_pathway cluster_control Negative Control: this compound cluster_active Active Probe: UNC6934 This compound This compound NSD2_bound_C NSD2 remains bound to chromatin via PWWP1 This compound->NSD2_bound_C No interaction H3K36me2_C Normal H3K36me2 levels at target loci NSD2_bound_C->H3K36me2_C Maintains methylation UNC6934 UNC6934 NSD2_displaced_A NSD2 displaced from chromatin & relocalized UNC6934->NSD2_displaced_A Inhibits PWWP1-H3K36me2 interaction H3K36me2_A Reduced H3K36me2 levels at target loci NSD2_displaced_A->H3K36me2_A Leads to reduced methylation

Caption: Mechanism of UNC6934 and the role of this compound as a control.

References

Application Notes and Protocols for UNC7145 in Western Blot Analysis of NSD2 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing UNC7145 as a negative control in Western blot experiments targeting the histone methyltransferase NSD2 and its downstream effectors. This compound is an essential tool for validating the on-target effects of its active counterpart, UNC6934, a potent and selective inhibitor of the NSD2-PWWP1 domain.

Introduction to this compound and NSD2

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a critical histone methyltransferase responsible for the majority of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) in various cell types.[1][2] Dysregulation of NSD2 is implicated in several cancers, including multiple myeloma and pediatric acute lymphoblastic leukemia, making it a compelling target for therapeutic development.[1][3]

This compound is a structurally similar analog of UNC6934, a chemical probe that targets the N-terminal PWWP domain of NSD2 (NSD2-PWWP1).[1][2] However, this compound exhibits poor binding activity to the NSD2-PWWP1 domain, rendering it an ideal negative control for experiments investigating the effects of NSD2-PWWP1 inhibition by UNC6934.[3][4] Its use ensures that observed biological effects are due to the specific inhibition of the NSD2-PWWP1 domain and not off-target or compound-specific artifacts.

Key Applications in Western Blotting

  • Validation of NSD2 Target Engagement: Use this compound alongside its active counterpart (e.g., UNC6934) to demonstrate that changes in the expression or post-translational modifications of downstream targets are a direct result of NSD2-PWWP1 inhibition.

  • Control for Off-Target Effects: By comparing the results from this compound-treated samples to those treated with an active NSD2 inhibitor, researchers can distinguish specific biological responses from non-specific effects of the chemical scaffold.

  • Assessment of Global H3K36me2 Levels: Western blotting can be employed to determine if the inhibition of NSD2's reader domain by a probe like UNC6934 affects its catalytic activity, with this compound serving as a crucial negative control. Studies have shown that treatment with this compound, similar to the active probe UNC6934, does not significantly alter global H3K36me2 levels, suggesting the probe affects NSD2 localization rather than its catalytic activity directly.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the active probe UNC6934, for which this compound serves as a negative control. Note that this compound itself shows no significant binding or activity.

CompoundTargetAssayResultReference
UNC6934NSD2-PWWP1AlphaScreenIC50 = 104 ± 13 nM[3]
UNC6934Endogenous NSD2-PWWP1NanoBRETEC50 = 1.23 ± 0.25 µM[4]
This compoundNSD2-PWWP1Binding AssaysKd > 20 µM[3]
This compoundNSD2-PWWP1AlphaScreenNo measurable effect[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of NSD2 and a typical experimental workflow for using this compound in a Western blot experiment.

NSD2_Signaling_Pathway cluster_0 Nucleus NSD2 NSD2 H3 Histone H3 NSD2->H3 Methylates (SET domain) PWWP1 PWWP1 Domain NSD2->PWWP1 H3K36me2 H3K36me2 H3->H3K36me2 Downstream_Effectors Downstream Effector Proteins (e.g., DNMT3A) H3K36me2->Downstream_Effectors Recruits Gene_Expression Altered Gene Expression (Oncogenesis) Downstream_Effectors->Gene_Expression UNC6934 UNC6934 (Active Probe) UNC6934->PWWP1 Inhibits This compound This compound (Negative Control) This compound->PWWP1 No significant binding PWWP1->H3K36me2 Binds to Western_Blot_Workflow cluster_workflow Experimental Workflow A Cell Culture (e.g., KMS-11, U2OS) B Treatment with: 1. DMSO (Vehicle) 2. UNC6934 (Active Probe) 3. This compound (Negative Control) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane (e.g., PVDF) E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-NSD2, anti-H3K36me2, anti-H3) G->H I Secondary Antibody Incubation H->I J Detection and Imaging I->J K Data Analysis and Comparison J->K

References

Application Notes and Protocols for UNC6934 and UNC7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Dysregulation of NSD2 activity through overexpression or mutation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[4][5][6]

UNC6934 acts as an antagonist, binding to the aromatic cage of the NSD2-PWWP1 domain and disrupting its interaction with H3K36me2-marked nucleosomes.[3][7] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[1][3][7] UNC7145 is a structurally related analogue of UNC6934 that is inactive against the NSD2-PWWP1 domain and serves as an ideal negative control for experiments.[3][8]

These application notes provide detailed protocols for key experiments utilizing UNC6934 and its negative control, this compound, to investigate NSD2 biology.

Data Presentation

Table 1: In Vitro and Cellular Activity of UNC6934 and this compound

ParameterUNC6934This compound (Negative Control)Assay TypeReference
Binding Affinity (Kd) 80 ± 18 nMInactiveSurface Plasmon Resonance (SPR)[1]
91 ± 8 nM---Surface Plasmon Resonance (SPR)[9]
In Vitro IC50 104 ± 13 nM---AlphaScreen (NSD2-PWWP1 vs H3K36me2 nucleosome)[9]
78 ± 29 nM5.1 ± 1 µMFull-length NSD2 vs H3K36me2 nucleosome displacement[3]
Cellular EC50 1.23 ± 0.25 µMInactiveNanoBRET (NSD2-PWWP1:H3.3 interaction in U2OS cells)[3][10]

Table 2: Selectivity Profile of UNC6934

Target FamilyActivityAssay TypeReference
PWWP DomainsSelective for NSD2-PWWP1 over 15 other human PWWP domainsDifferential Scanning Fluorimetry (DSF)[10]
MethyltransferasesNo inhibition of a panel of 33 methyltransferases (including NSD1, NSD2, NSD3, SETD2)Biochemical Assays[10]
CNS Receptors/Channels/TransportersInhibited human sodium-dependent serotonin (B10506) transporter with a Ki of 1.4 ± 0.8 µMRadioligand Binding Assays[10]

Signaling Pathway and Experimental Workflow Diagrams

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_interaction Experimental Intervention NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains SET SET Domain NSD2->SET contains Nucleolus Nucleolus H3K36me2_nucleosome H3K36me2 Nucleosome PWWP1->H3K36me2_nucleosome binds to SET->H3K36me2_nucleosome catalyzes H3K36me2 on Active_Transcription Active Gene Transcription H3K36me2_nucleosome->Active_Transcription promotes UNC6934 UNC6934 UNC6934->NSD2 induces nucleolar localization of UNC6934->PWWP1 antagonizes This compound This compound (Negative Control)

Figure 1: UNC6934 Mechanism of Action on the NSD2 Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with UNC6934, This compound, or DMSO start->treatment incubation Incubate for Specified Time treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot (NSD2, H3K36me2 levels) incubation->western if_microscopy Immunofluorescence & Confocal Microscopy (NSD2 Localization) incubation->if_microscopy co_ip Co-Immunoprecipitation (NSD2 Protein Interactions) incubation->co_ip nanobret NanoBRET Assay (Target Engagement) incubation->nanobret data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis if_microscopy->data_analysis co_ip->data_analysis nanobret->data_analysis end End: Conclusion data_analysis->end

Figure 2: General Experimental Workflow for Studying UNC6934 Effects.

Experimental Protocols

Assessment of Target Engagement in Live Cells using NanoBRET™ Assay

This protocol is adapted from published studies to quantify the engagement of UNC6934 with the NSD2-PWWP1 domain in live cells.[3]

Materials:

  • U2OS cells (or other suitable cell line)

  • DMEM with 10% FBS and penicillin/streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Plasmids: NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • UNC6934 and this compound (dissolved in DMSO)

  • White, opaque 96-well plates

  • Luminometer with 450nm and >600nm filters

Procedure:

  • Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Add UNC6934 or this compound at various concentrations (e.g., 0.1 to 50 µM). Include a DMSO-only control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Immediately measure the luminescence at 450nm (donor emission) and >600nm (acceptor emission) using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the ratios to the DMSO control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Analysis of NSD2 Subcellular Localization by Immunofluorescence

This protocol describes how to visualize the UNC6934-induced relocalization of NSD2 to the nucleolus.[1][11][12]

Materials:

  • U2OS cells grown on glass coverslips in a 24-well plate

  • UNC6934 (5 µM), this compound (5 µM), and DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: anti-NSD2

  • Secondary antibody: Alexa Fluor® 488-conjugated anti-rabbit IgG

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat U2OS cells with 5 µM UNC6934, 5 µM this compound, or DMSO for 4 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-NSD2 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS, stain with DAPI or Hoechst for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images of the DAPI/Hoechst channel (blue) and the Alexa Fluor® 488 channel (green).

  • Analysis: Observe the localization of the green signal (NSD2) relative to the nucleus (blue). In UNC6934-treated cells, expect to see an accumulation of NSD2 in distinct foci within the nucleus, corresponding to the nucleoli.

Western Blot Analysis of H3K36me2 Levels

This protocol can be used to assess whether UNC6934, which targets a reader domain, affects the overall levels of the H3K36me2 mark. Note that published data suggests UNC6934 does not alter global H3K36me2 levels.[9]

Materials:

  • KMS-11 cells (or other relevant cell line)

  • UNC6934, this compound, and DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K36me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with UNC6934, this compound, or DMSO for 24-72 hours. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-H3K36me2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the ECL substrate, and detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.

Co-Immunoprecipitation (Co-IP) to Identify NSD2 Interacting Proteins

This protocol can be adapted to investigate how UNC6934 might affect the interaction of NSD2 with its binding partners.[13][14][15]

Materials:

  • Cell line expressing endogenous or tagged NSD2

  • UNC6934, this compound, and DMSO

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

  • Anti-NSD2 antibody or anti-tag antibody

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Mass spectrometry or Western blot for analysis

Procedure:

  • Cell Treatment and Lysis: Treat cells with UNC6934, this compound, or DMSO for the desired time. Lyse the cells in Co-IP lysis buffer.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-NSD2 antibody or control IgG to the pre-cleared lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis:

    • Western Blot: Analyze the eluates by Western blot to confirm the pulldown of NSD2 and to probe for known or suspected interacting partners.

    • Mass Spectrometry: For discovery of novel interactors, submit the eluates for analysis by mass spectrometry.

Cell Viability Assay

This protocol is to assess the cytotoxic effects of UNC6934. Published data indicates no acute cytotoxicity up to 5 µM in several cell lines.[3]

Materials:

  • Adherent or suspension cell lines

  • UNC6934 and this compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The next day (for adherent cells), add serial dilutions of UNC6934 or this compound. Include a DMSO-only control.

  • Incubation: Incubate for the desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to determine any potential cytotoxic effects.

Concluding Remarks

UNC6934 and its inactive control this compound are valuable tools for elucidating the biological functions of the NSD2-PWWP1 domain. The protocols provided here offer a framework for investigating target engagement, cellular localization, and the downstream consequences of antagonizing the NSD2-PWWP1 interaction. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for UNC7145 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is a crucial reagent for researchers studying the epigenetic regulator NSD2 (Nuclear Receptor Binding SET Domain Protein 2). It serves as a negative control for UNC6934, a potent and selective chemical probe that targets the PWWP1 domain of NSD2.[1][2][3] Since this compound is structurally similar to UNC6934 but lacks its inhibitory activity, it is an essential tool for distinguishing the specific effects of NSD2 inhibition from off-target or compound-related effects in cell-based assays.[1] Proper preparation and handling of this compound are critical for obtaining reliable and reproducible experimental results.

NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[4][5] Dysregulation and overexpression of NSD2 are implicated in various cancers, including multiple myeloma, making it a significant target for therapeutic development.[5][6] UNC6934 works by disrupting the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[2][7] Therefore, experiments utilizing UNC6934 should include this compound as a control to ensure that observed phenotypes are due to the specific inhibition of this interaction.

These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with relevant technical data and pathway information.

Technical Data and Storage

Quantitative data for this compound is summarized in the table below for quick reference. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValue
CAS Number 2561494-78-6
Molecular Weight 445.48 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Recommended Storage Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C
Stock Solution Storage Short-term (days to weeks): 0-4°CLong-term (months): -20°C
Typical Working Range 1-10 µM (as a negative control, used at the same concentration as the active compound, UNC6934)

Signaling Pathway of NSD2

The diagram below illustrates the role of NSD2 in chromatin modification and gene regulation. UNC6934 specifically inhibits the PWWP1 domain of NSD2, preventing it from binding to H3K36me2 and thereby altering gene expression. This compound is used as a control in experiments investigating this pathway.

NSD2_Signaling_Pathway cluster_nucleus Cell Nucleus NSD2 NSD2 (Histone Methyltransferase) PWWP1 PWWP1 Domain NSD2->PWWP1 contains HistoneH3 Histone H3 NSD2->HistoneH3 methylates H3K36me2 H3K36me2 PWWP1->H3K36me2 binds to HistoneH3->H3K36me2 Chromatin Chromatin H3K36me2->Chromatin modifies Gene_Expression Altered Gene Expression (e.g., via PI3K/Akt, Wnt) Chromatin->Gene_Expression regulates UNC6934 UNC6934 (Inhibitor) UNC6934->PWWP1 inhibits binding This compound This compound (Negative Control) This compound->PWWP1 no effect

NSD2 signaling and point of inhibition.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure complete dissolution and stability of the compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.45 mg of this compound (Molecular Weight = 445.48 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (445.48 g/mol ) * (1000 mg/g) = 4.45 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution for 30-60 seconds to ensure the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into complete cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final DMSO concentration (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution (e.g., 1.5 mL or 15 mL conical tubes)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is good practice to perform an intermediate dilution. For example, to prepare a 10 µM final concentration in 10 mL of medium: a. Prepare a 1000X stock (10 mM) as described in Protocol 1. b. Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete culture medium.

  • Final Dilution: Pipette the diluted this compound solution directly into your cell culture vessel (e.g., flask, multi-well plate) containing cells and medium. Mix gently by swirling the plate or flask.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated samples. To prepare this, add the same volume of pure DMSO (without the compound) to an equivalent volume of culture medium. For the example above, add 10 µL of DMSO to 9.99 mL of medium.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from compound preparation to its application in a cell-based assay.

UNC7145_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application start This compound Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO ≤0.5%) thaw->dilute working_solution Working Solution (e.g., 1-10 µM) dilute->working_solution vehicle_control Prepare Vehicle Control (Medium + DMSO) dilute->vehicle_control treat_cells Add to Cultured Cells working_solution->treat_cells incubate Incubate Cells treat_cells->incubate vehicle_control->treat_cells Add to parallel culture assay Perform Cell-Based Assay (e.g., Viability, Gene Expression) incubate->assay

Workflow for this compound from powder to cell assay.

References

Application Notes for UNC7145 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7145 is a crucial negative control compound for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of Nuclear SET Domain Containing 2 (NSD2). NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that plays a significant role in chromatin regulation and is implicated in various cancers, including multiple myeloma. The active probe, UNC6934, has been shown to alter the sub-nuclear localization of NSD2 by disrupting its interaction with histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), leading to an accumulation of NSD2 in the nucleolus.[1][2][3][4][5][6]

These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) experiments to serve as a rigorous control for studies involving UNC6934. By comparing the effects of the active probe (UNC6934) with the inactive control (this compound), researchers can confidently attribute the observed phenotypic changes, specifically the nucleolar accumulation of NSD2, to the targeted inhibition of the NSD2-PWWP1 domain.

Product Information

CompoundDescriptionTargetRecommended Concentration for IF
This compound Negative control for UNC6934No specific target; inactive on NSD2-PWWP11 µM - 5 µM
UNC6934 Selective chemical probeNSD2-PWWP1 domain1 µM - 5 µM

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Endogenous NSD2 in Adherent Cells

This protocol details the steps for treating adherent cells (e.g., U2OS) with this compound and UNC6934, followed by immunofluorescent staining for endogenous NSD2 to assess changes in its subcellular localization.

Materials:

  • Adherent cells (e.g., U2OS)

  • Cell culture medium

  • This compound and UNC6934 (stock solutions in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T (PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-NSD2 antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: Hoechst 33342 or DAPI

  • Mounting Medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.

    • Prepare working solutions of this compound and UNC6934 in fresh cell culture medium at the desired final concentration (e.g., 5 µM). Include a DMSO-only vehicle control.

    • Remove the old medium and add the compound-containing or vehicle control medium to the respective wells.

    • Incubate the cells for 4 hours at 37°C in a CO2 incubator.

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubate for 10 minutes at room temperature.[6]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by adding Blocking Buffer (1% BSA in PBS-T) and incubating for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-NSD2 antibody in the Blocking Buffer according to the manufacturer's recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS-T for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in the Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS-T for 5 minutes each.

    • Incubate the cells with a diluted solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow them to dry.

    • Image the slides using a confocal microscope. Capture images for NSD2 (green channel) and nuclei (blue channel).

Expected Results:

  • Vehicle (DMSO) and this compound-treated cells: NSD2 should exhibit a diffuse nuclear localization pattern, largely excluded from the nucleoli.

  • UNC6934-treated cells: A significant portion of the NSD2 signal should redistribute and accumulate in the nucleoli, appearing as bright puncta within the nucleus.[7]

Data Presentation

Table 1: Summary of this compound and UNC6934 Activity

CompoundTargetIn Vitro Potency (NSD2-PWWP1)Cellular Activity (NSD2 Engagement)Effect on NSD2 Localization
UNC6934 NSD2-PWWP1IC50 = 104 ± 13 nM (AlphaScreen)IC50 = 1.23 ± 0.25 µM (NanoBRET)Induces nucleolar accumulation
This compound Negative ControlNo measurable effectInactiveNo change in localization

Data summarized from Dilworth et al., Nat Chem Biol. 2022.[2][5]

Signaling Pathway and Experimental Workflow Diagrams

NSD2_Localization_Pathway cluster_nucleus Nucleus cluster_compounds Experimental Compounds NSD2 NSD2 PWWP1 PWWP1 Domain NSD2->PWWP1 contains Chromatin Chromatin NSD2->Chromatin Diffuse Localization (Tethered to Chromatin) Nucleolus Nucleolus NSD2->Nucleolus Sequestration H3K36me2 H3K36me2 on Chromatin PWWP1->H3K36me2 binds to H3K36me2->Chromatin is part of UNC6934 UNC6934 (Active Probe) UNC6934->PWWP1 inhibits binding This compound This compound (Negative Control)

Caption: Mechanism of UNC6934-induced NSD2 relocalization.

IF_Workflow start Seed Cells on Coverslips treatment Treat with this compound, UNC6934, or DMSO (4h) start->treatment fix Fix with 4% PFA (10 min) treatment->fix permeabilize Permeabilize with 0.25% Triton X-100 (10 min) fix->permeabilize block Block with 1% BSA (1h) permeabilize->block primary_ab Incubate with anti-NSD2 Primary Antibody (Overnight, 4°C) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody (1h, RT) primary_ab->secondary_ab stain Counterstain Nuclei (Hoechst/DAPI) secondary_ab->stain image Mount and Image with Confocal Microscope stain->image

Caption: Immunofluorescence workflow for NSD2 localization.

References

Application of UNC7145 in Mouse Models of Cancer: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the application of a compound designated "UNC7145" in mouse models of cancer did not yield any specific results. Publicly available scientific literature and research databases do not contain information regarding the mechanism of action, in vivo efficacy, or experimental protocols for a compound with this identifier.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. The absence of primary research data precludes the creation of the specific content outlined in the core requirements.

Researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics are encouraged to consult peer-reviewed scientific journals, clinical trial registries, and institutional press releases for the most current and validated information. Should "this compound" be a different internal designation or a typographical error for a known compound, further searches with the correct identifier may yield relevant data. For instance, research on other compounds, such as ONC201, has shown activity in preclinical cancer models.[1]

It is crucial for the scientific community to rely on published and verifiable data to ensure the accuracy and reproducibility of experimental findings. Without such data for this compound, any generated protocols or application notes would be speculative and not based on established scientific evidence.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with UNC7145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC7145, a negative control compound for the NSD2-PWWP1 chemical probe, UNC6934.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is a chemical compound designed to serve as a negative control for UNC6934, a potent and selective chemical probe that targets the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3] UNC6934 binds to the H3K36me2-binding pocket of the PWWP1 domain, leading to the accumulation of NSD2 in the nucleolus.[2][3] this compound is structurally very similar to UNC6934 but has been engineered to be inactive, making it an ideal tool to differentiate the specific effects of UNC6934-mediated inhibition from any off-target or non-specific effects.

Q2: How does this compound differ from UNC6934 in its mechanism of action?

A2: The key structural difference between this compound and UNC6934 lies in a specific chemical moiety. This compound possesses a bulkier isopropyl group in place of the cyclopropyl (B3062369) group found in UNC6934.[4] This seemingly minor change is critical, as the isopropyl group prevents this compound from fitting into the methyl-lysine binding pocket of the NSD2-PWWP1 domain.[4] Consequently, this compound does not bind to NSD2-PWWP1 and should not elicit the biological effects observed with UNC6934, such as the redistribution of NSD2 to the nucleolus.[4]

Q3: What are the physical and chemical properties of this compound?

A3: Key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₂₃N₅O₄
Molecular Weight 445.47 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Troubleshooting Inconsistent Results with this compound

Users may occasionally encounter inconsistent or unexpected results when using this compound. This section provides guidance on how to troubleshoot these issues. The primary inconsistent result would be the observation of a biological effect with this compound that mimics the effect of the active probe, UNC6934.

Problem: this compound is showing biological activity similar to UNC6934 (e.g., causing NSD2 nucleolar localization).

This is the most common form of "inconsistent result" for a negative control. The troubleshooting workflow below can help identify the root cause.

G start Start: this compound Shows Unexpected Activity compound_check 1. Verify Compound Identity & Purity start->compound_check solubility_check 2. Assess Compound Solubility & Stability compound_check->solubility_check Compound is correct order_new Action: Order new, validated compound compound_check->order_new Compound identity/purity is questionable concentration_check 3. Review Working Concentration solubility_check->concentration_check Soluble & Stable prepare_fresh Action: Prepare fresh stock solutions solubility_check->prepare_fresh Precipitation or degradation suspected cell_health_check 4. Evaluate Cell Health & Artifacts concentration_check->cell_health_check Concentration is appropriate titrate_conc Action: Perform dose-response experiment concentration_check->titrate_conc Concentration may be too high experimental_error 5. Check for Experimental Error cell_health_check->experimental_error Cells are healthy, no artifacts cytotoxicity_assay Action: Run cytotoxicity assay cell_health_check->cytotoxicity_assay Cytotoxicity or artifacts observed conclusion Identify Source of Inconsistency experimental_error->conclusion No experimental error found review_protocol Action: Review protocol, check for cross-contamination experimental_error->review_protocol Cross-contamination or other error possible

Troubleshooting workflow for unexpected this compound activity.
Detailed Troubleshooting Steps

1. Verify Compound Identity and Purity

  • Is it possible there was a mix-up with the active compound, UNC6934? Ensure that tubes and vials are correctly labeled. If in doubt, use a fresh, unopened vial of this compound.

  • What is the purity of the compound? Impurities could potentially have biological activity. Always source this compound from a reputable supplier that provides a certificate of analysis with purity data.

2. Assess Compound Solubility and Stability

  • Is the compound fully dissolved? this compound is soluble in DMSO. Ensure that you have created a clear stock solution. Precipitated compound can lead to inconsistent concentrations in your experiments and can sometimes cause cellular stress, leading to artifacts.

  • Could the compound have degraded? Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid material.

3. Review Working Concentration

  • Are you using this compound at the same concentration as UNC6934? Negative controls should ideally be used at the same concentration as the active probe.

  • Could the concentration be too high? At very high concentrations, even relatively inert molecules can cause non-specific effects or cytotoxicity. If you are observing an effect with this compound, consider performing a dose-response experiment to see if the effect is concentration-dependent.

4. Evaluate Cell Health and Potential Artifacts

  • Is this compound causing cytotoxicity? A compound that is toxic to cells can lead to a variety of secondary effects that might be misinterpreted as a specific biological activity. It is recommended to perform a cytotoxicity assay (e.g., CellTiter-Glo®, LDH release assay) with both this compound and UNC6934. Both compounds have been reported to have limited cytotoxicity, but this can be cell-type dependent.[4]

  • Could the observed effect be an artifact of the assay? Some compounds can interfere with assay readouts (e.g., autofluorescence in imaging-based assays). Examine the cells treated with this compound under the microscope for any signs of stress, precipitation, or autofluorescence.

5. Check for Experimental Error

  • Is there a possibility of cross-contamination? Ensure that pipette tips are changed between handling UNC6934 and this compound to avoid contaminating the negative control with the active compound.

  • Are you comparing to the correct vehicle control? The vehicle control (e.g., DMSO) should be run at the same final concentration as in the UNC6934 and this compound treated samples.

Experimental Protocols

Key Experiment: Assessing NSD2 Nucleolar Localization

This experiment is designed to verify the activity of UNC6934 and the inactivity of this compound. The expected outcome is that UNC6934 will cause an increase in the localization of NSD2 to the nucleolus, while this compound and the vehicle control will not.

Materials:

  • U2OS cells (or other suitable cell line expressing NSD2)

  • UNC6934 (active probe)

  • This compound (negative control)

  • DMSO (vehicle)

  • Primary antibody against NSD2

  • Primary antibody against a nucleolar marker (e.g., Fibrillarin, Nucleolin)

  • Appropriate fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Confocal microscope

Protocol:

  • Cell Plating: Plate U2OS cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Compound Treatment: Prepare working solutions of UNC6934, this compound, and a DMSO vehicle control in cell culture media. A typical concentration to test is 5 µM.[4] Aspirate the old media from the cells and add the media containing the compounds or vehicle. Incubate for 4 hours at 37°C.[4]

  • Fixation and Permeabilization: After incubation, wash the cells with PBS and then fix with 4% paraformaldehyde. Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with primary antibodies against NSD2 and a nucleolar marker, followed by incubation with the corresponding fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.

  • Analysis: Quantify the co-localization of the NSD2 signal with the nucleolar marker signal in multiple cells for each treatment condition.

G cluster_prep Preparation cluster_staining Immunofluorescence cluster_analysis Analysis plate Plate U2OS cells treat Treat with UNC6934, This compound, or DMSO plate->treat fix Fix and Permeabilize treat->fix stain Immunostain for NSD2 & Nucleolar Marker fix->stain dapi Stain Nuclei with DAPI stain->dapi image Confocal Microscopy dapi->image quantify Quantify Co-localization image->quantify

Experimental workflow for assessing NSD2 localization.
Expected Results

Treatment (5 µM)Expected ObservationRationale
DMSO Vehicle Diffuse nuclear NSD2 staining, low nucleolar signal.Baseline localization of NSD2.
UNC6934 Significant accumulation of NSD2 signal in the nucleolus.Active probe displaces NSD2 from chromatin, leading to nucleolar sequestration.[2][4]
This compound Similar to DMSO; diffuse nuclear NSD2, low nucleolar signal.Inactive control does not bind NSD2-PWWP1 and should not alter its localization.[4]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of UNC6934 and the intended lack of action of this compound.

G cluster_nucleus Cell Nucleus NSD2 NSD2 PWWP1 Domain SET Domain Chromatin Chromatin (H3K36me2) NSD2:pwwp1->Chromatin Binds to Nucleolus Nucleolus NSD2->Nucleolus Relocalizes (with UNC6934) UNC6934 UNC6934 (Active Probe) UNC6934->NSD2:pwwp1 Inhibits Binding This compound This compound (Negative Control) This compound->NSD2:pwwp1 No Interaction

Mechanism of UNC6934 and this compound on NSD2.

References

Technical Support Center: Optimizing Kin-Inhib-7145 Concentration for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "UNC7145" is not documented in publicly available scientific literature. Therefore, this technical support guide has been created for a hypothetical kinase inhibitor, designated Kin-Inhib-7145 , which targets the PI3K/AKT/mTOR signaling pathway. The data and protocols provided are illustrative examples to guide researchers on best practices for optimizing inhibitor concentrations and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of Kin-Inhib-7145?

A1: Kin-Inhib-7145 is a potent, ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, Kin-Inhib-7145 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[1]

Q2: How do I determine the optimal concentration of Kin-Inhib-7145 for my experiments?

A2: The optimal concentration of Kin-Inhib-7145 is cell-line specific and depends on the experimental endpoint. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. A starting point is to test a range of concentrations from 1 nM to 10 µM. For mechanism-of-action studies, the effective concentration (EC50) should be determined by assessing the inhibition of a downstream biomarker, such as phosphorylated AKT (p-AKT), via Western Blot.

Q3: What are the potential off-target effects of Kin-Inhib-7145?

A3: While Kin-Inhib-7145 is highly selective for PI3Kα, cross-reactivity with other kinases can occur at higher concentrations. Known off-target effects may include the inhibition of other PI3K isoforms or unrelated kinases, which can lead to unintended biological consequences.[2][3] To mitigate this, it is crucial to use the lowest effective concentration that achieves the desired on-target effect. We strongly recommend performing a kinase panel screen to identify potential off-target interactions.

Q4: My cells are dying even at low concentrations of Kin-Inhib-7145. What could be the cause?

A4: Several factors could contribute to excessive cytotoxicity:

  • High Target Dependence: Your cell line may be highly dependent on the PI3K/AKT/mTOR pathway for survival.

  • Off-Target Toxicity: Even at low concentrations, off-target effects on critical survival kinases could be occurring.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence inhibitor sensitivity.[4][5]

We recommend performing a detailed cytotoxicity profile and ensuring your cell culture conditions are optimized and consistent.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.
  • Possible Cause: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure the same number of cells are seeded for each experiment.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range.

    • Use Consistent Media and Serum: Use the same batch of media and fetal bovine serum (FBS) if possible, as lot-to-lot variability can affect cell growth and inhibitor sensitivity.

    • Verify Compound Dilutions: Prepare fresh dilutions of Kin-Inhib-7145 for each experiment from a validated stock solution.

Issue 2: No inhibition of p-AKT is observed at the calculated IC50 for viability.
  • Possible Cause: The IC50 for cell viability may not directly correlate with the EC50 for target inhibition. Cell death may occur through mechanisms other than direct PI3K pathway inhibition or after a longer duration of treatment.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Assess p-AKT levels at different time points (e.g., 1, 6, 12, 24 hours) after treatment with Kin-Inhib-7145.

    • Conduct a Dose-Response for p-AKT Inhibition: Treat cells with a range of Kin-Inhib-7145 concentrations for a fixed time point (e.g., 6 hours) to determine the EC50 for target engagement.

    • Confirm Pathway Activation: Ensure the PI3K/AKT/mTOR pathway is active in your cell line under basal conditions or stimulate the pathway with a growth factor (e.g., insulin (B600854) or EGF) before inhibitor treatment.

Data Presentation

Table 1: IC50 Values of Kin-Inhib-7145 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for Cell Viability
MCF-7Breast Cancer50
A549Lung Cancer250
U87 MGGlioblastoma120
PC-3Prostate Cancer400

Table 2: Kinase Selectivity Profile of Kin-Inhib-7145 at 1 µM

Kinase% Inhibition at 1 µMOn-Target/Off-Target
PI3Kα 98% On-Target
PI3Kβ60%Off-Target
PI3Kδ45%Off-Target
mTOR30%Off-Target
CDK2<10%Off-Target
MEK1<5%Off-Target

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Kin-Inhib-7145 in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for p-AKT Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of Kin-Inhib-7145 for 6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

Visualizations

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Kin-Inhib-7145 Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Kin-Inhib-7145.

G cluster_workflow Experimental Workflow for Concentration Optimization Start Start: Select Cell Line DoseResponse Perform Dose-Response (1 nM - 10 µM) for Cell Viability (IC50) Start->DoseResponse WesternBlot Assess p-AKT Inhibition (EC50) via Western Blot DoseResponse->WesternBlot KinasePanel Perform Kinase Selectivity Screening at 10x IC50 WesternBlot->KinasePanel Decision Is Off-Target Activity > 50%? KinasePanel->Decision OptimalConc Select Optimal Concentration (Lowest EC50 with minimal off-target effects) Decision->OptimalConc No ReEvaluate Re-evaluate Concentration or Select Alternative Inhibitor Decision->ReEvaluate Yes

Caption: Workflow for optimizing Kin-Inhib-7145 concentration.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., High Toxicity) CheckConc Verify Compound Concentration & Purity Start->CheckConc CheckCulture Review Cell Culture Conditions CheckConc->CheckCulture Concentration OK Solution1 Prepare Fresh Stock & Re-test CheckConc->Solution1 Error Found AssessOffTarget Assess Off-Target Effects CheckCulture->AssessOffTarget Culture OK Solution2 Standardize Protocol (Passage #, Density) CheckCulture->Solution2 Inconsistency Found Solution3 Use Lower Concentration & Confirm with Rescue Expt. AssessOffTarget->Solution3 Off-Target Confirmed

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

unexpected cellular phenotypes with UNC7145 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals encountering unexpected cellular phenotypes following treatment with UNC7145. This guide provides troubleshooting protocols and frequently asked questions to help identify the source of these off-target effects.

Troubleshooting Guide: Unexpected Cellular Phenotypes with this compound Negative Control

This compound is designed as an inactive negative control for UNC6934, an inhibitor of the NSD2-H3K36me2 protein-protein interaction.[1][2][3] Therefore, the observation of a cellular phenotype after this compound treatment is unexpected and warrants a thorough investigation. This guide outlines a systematic approach to troubleshoot these findings.

Step 1: Verify Compound Identity and Integrity

The first crucial step is to confirm that the compound being used is indeed this compound and that it has not degraded.

Experimental Protocol: Compound Verification

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample of the this compound stock in a suitable solvent (e.g., DMSO, Acetonitrile).[2]

    • Analyze the sample using LC-MS to confirm the molecular weight (Expected: 445.5 g/mol ).[2]

    • Compare the resulting spectra with a known reference standard if available.

  • Proton NMR (¹H NMR):

    • For a more detailed structural confirmation, acquire a ¹H NMR spectrum.

    • Compare the observed chemical shifts and coupling constants with the known structure of this compound.

  • Purity Analysis (HPLC):

    • Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.

    • A purity of ≥98% is generally recommended.[2]

Step 2: Assess Potential Cellular Off-Targets

If the compound is verified as high-purity this compound, the observed phenotype may be due to an off-target effect.

Experimental Protocol: Target-Agnostic Phenotypic Screening

  • Cell Viability and Proliferation Assays:

    • Perform a dose-response study with this compound over a wide range of concentrations.

    • Use multiple cell lines of different origins to assess the specificity of the effect.

    • Employ assays such as MTT, CellTiter-Glo®, or live/dead staining.

  • Transcriptomic Analysis (RNA-seq):

    • Treat cells with this compound at the concentration that induces the phenotype.

    • Include vehicle control and UNC6934-treated cells for comparison.

    • Perform RNA-sequencing to identify differentially expressed genes. Pathway analysis of these genes can provide clues about the affected cellular processes.

  • Proteomic Analysis (Mass Spectrometry):

    • Similar to RNA-seq, use quantitative proteomics to identify changes in protein expression or post-translational modifications.

Step 3: Deconstruct the Experimental System

If off-target effects are suspected, it is important to evaluate other components of the experimental setup.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Troubleshooting Path cluster_3 Resolution A Unexpected Phenotype with this compound B LC-MS & NMR (Identity & Purity) A->B E Check for Contamination (Mycoplasma, Endotoxin) A->E F Review Experimental Protocol & Reagents A->F C Is Compound Correct & Pure? B->C Analyze D Investigate Off-Target Effects C->D Yes G Source New Batch of this compound C->G No H Identify Off-Target Interaction D->H I Identify & Eliminate Contamination E->I J Refine Protocol & Re-test F->J K Problem Resolved G->K H->K I->K J->K

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the expected cellular phenotype of this compound treatment?

A1: As an inactive negative control for the NSD2 inhibitor UNC6934, this compound is expected to have no discernible cellular phenotype compared to a vehicle control.[1][2][3] Its purpose is to help researchers confirm that the effects observed with UNC6934 are due to the inhibition of the NSD2-H3K36me2 interaction and not some other non-specific effect of the chemical scaffold.

Q2: At what concentration should I use this compound?

A2: this compound should be used at the same concentration as its active counterpart, UNC6934. It is crucial to perform a dose-response curve for both compounds to ensure that the observed phenotypes with UNC6934 are dose-dependent and absent with this compound at the same concentrations.

Q3: Could the observed phenotype be due to solvent effects?

A3: Yes, it is possible, especially at higher concentrations. Always include a vehicle-only control in your experiments. This compound is soluble in DMSO and acetonitrile.[2] Ensure the final concentration of the solvent is consistent across all treatment groups and is below the threshold known to cause cellular stress in your specific cell type.

Q4: Are there any known off-targets of this compound?

A4: Currently, there are no published, validated off-targets for this compound. By design, it is intended to be inactive. However, any small molecule has the potential for off-target interactions, particularly at high concentrations. If you have confirmed the purity and identity of your compound, and still observe a phenotype, you may have discovered a novel off-target activity.

Q5: What could be the source of batch-to-batch variability with this compound?

A5: Batch-to-batch variability can arise from differences in purity or the presence of trace contaminants from the synthesis process. If you observe a phenotype with a new batch of this compound that was not present with a previous batch, it is essential to perform the compound verification steps outlined in the troubleshooting guide above.

Data Presentation: Example of a Troubleshooting Experiment

The following table is a hypothetical representation of data from a dose-response experiment designed to troubleshoot an unexpected anti-proliferative effect of this compound.

CompoundConcentration (µM)Cell Viability (% of Vehicle)Standard Deviation
Vehicle (DMSO)0.1%1004.5
UNC69341855.1
5624.8
10413.9
This compound (Batch A)1984.2
5955.5
10934.7
This compound (Batch B)1885.3
5754.9
10605.8

In this example, "Batch B" of this compound shows unexpected activity, suggesting a potential purity or contamination issue with that specific batch.

Signaling Pathway Context

The following diagram illustrates the intended mechanism of the active compound UNC6934 and the intended lack of activity for this compound.

G cluster_0 Cellular Components cluster_1 Compound Action cluster_2 Cellular Outcome NSD2 NSD2 Enzyme PPI Protein-Protein Interaction NSD2->PPI H3K36me2 H3K36me2 on Nucleosome H3K36me2->PPI UNC6934 UNC6934 (Active) UNC6934->PPI Inhibits This compound This compound (Inactive Control) This compound->PPI No Effect Methylation Downstream Methylation Events PPI->Methylation Phenotype Expected Phenotype (e.g., altered gene expression) Methylation->Phenotype

References

how to confirm the inactivity of UNC7145 in an assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the inactivity of UNC7145 in assays designed to study the NSD2-H3K36me2 protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered "inactive"?

A1: this compound is a chemical compound that serves as the inactive negative control for its close structural analog, UNC6934.[1][2][3] UNC6934 is a potent antagonist of the interaction between the PWWP1 domain of the histone methyltransferase NSD2 and dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2).[1][4][5] this compound is considered "inactive" because it has been shown to not significantly bind to the NSD2-PWWP1 domain or disrupt its interaction with H3K36me2 nucleosomes, even at high concentrations.[2][3]

Q2: What is the primary application of this compound in an assay?

A2: The primary use of this compound is to demonstrate the specificity of its active counterpart, UNC6934. In an ideal experiment, UNC6934 will show a dose-dependent inhibition of the NSD2-H3K36me2 interaction, while this compound will have no effect. This allows researchers to conclude that the observed biological effects of UNC6934 are due to its specific on-target activity.

Q3: What is the recommended concentration range for using this compound as a negative control?

A3: this compound should ideally be used at the same concentrations as UNC6934 in your assay. A common starting point is to test both compounds in a dose-response format, for example, from 1 nM to 100 µM.

Q4: I am observing an inhibitory effect with this compound in my assay. What could be the cause?

A4: While this compound is designed to be inactive against the NSD2-PWWP1 domain, apparent activity could arise from several factors:

  • Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. Degradation or contamination could lead to off-target effects.

  • Assay Artifacts: High concentrations of any compound can sometimes interfere with assay technologies (e.g., light scattering in optical assays).

  • Off-Target Effects: At very high concentrations, this compound might have weak off-target effects unrelated to NSD2.

  • Experimental Error: Double-check dilutions and experimental setup to rule out errors.

Refer to the Troubleshooting Guide for more detailed steps.

Data Presentation

When presenting data to confirm the inactivity of this compound, a clear comparison with the active compound, UNC6934, is essential. The following table provides a template for summarizing results from a protein-protein interaction assay.

CompoundConcentration (µM)Assay Signal (e.g., AlphaLISA counts)% InhibitionIC₅₀ (µM)
DMSO (Vehicle)-500,0000%-
UNC69340.1450,00010%1.09
1260,00048%
1050,00090%
10010,00098%
This compound0.1495,0001%>100
1505,000-1%
10480,0004%
100475,0005%

This table presents hypothetical data for illustrative purposes. The IC₅₀ for UNC6934 is based on published data.[1][5]

Experimental Protocols

Confirming the inactivity of this compound requires an assay that measures the interaction between the NSD2-PWWP1 domain and H3K36me2. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common and robust method for this purpose.

Protocol: NSD2-PWWP1 and H3K36me2 Interaction AlphaLISA Assay

This protocol is adapted from established methods for measuring protein-protein interactions.

Materials:

  • Recombinant GST-tagged NSD2-PWWP1 domain

  • Biotinylated H3K36me2 peptide or nucleosomes

  • AlphaLISA Glutathione (GST) Donor Beads

  • AlphaLISA Streptavidin Acceptor Beads

  • AlphaLISA Assay Buffer

  • UNC6934 and this compound compounds

  • DMSO (for compound dilution)

  • 384-well white microplates

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of UNC6934 and this compound in DMSO.

    • Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the biotinylated H3K36me2 substrate to each well.

    • Add 5 µL of a solution containing the GST-tagged NSD2-PWWP1 protein to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking, protected from light.

  • Bead Addition:

    • Prepare a mixture of AlphaLISA GST Donor Beads and Streptavidin Acceptor Beads in AlphaLISA Assay Buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader. The signal generated is proportional to the extent of the protein-protein interaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ values.

Visualizations

Signaling Pathway

NSD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_NSD2 NSD2 Activity cluster_downstream Downstream Effects t(4;14) Translocation t(4;14) Translocation NSD2 NSD2 t(4;14) Translocation->NSD2 Overexpression Gene Amplification Gene Amplification Gene Amplification->NSD2 Overexpression H3K36me2 H3K36me2 NSD2->H3K36me2 Methylation H3K36 H3K36 H3K36->NSD2 Altered Gene Expression Altered Gene Expression H3K36me2->Altered Gene Expression Epigenetic Regulation Oncogene Activation (e.g., MYC) Oncogene Activation (e.g., MYC) Altered Gene Expression->Oncogene Activation (e.g., MYC) Tumor Suppressor Repression Tumor Suppressor Repression Altered Gene Expression->Tumor Suppressor Repression Cancer Progression Cancer Progression Oncogene Activation (e.g., MYC)->Cancer Progression Tumor Suppressor Repression->Cancer Progression

Caption: NSD2 signaling pathway in cancer.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - NSD2-PWWP1 - H3K36me2 substrate - Assay Buffer C Incubate proteins with compounds A->C B Prepare Compounds: - UNC6934 (active) - this compound (inactive) - DMSO (vehicle) B->C D Add AlphaLISA beads C->D E Incubate in dark D->E F Read plate E->F G Calculate % Inhibition F->G H Plot dose-response curves G->H I Determine IC50 values H->I J UNC6934 active? This compound inactive? I->J Compare results K Conclusion: Observed effect is specific J->K Yes L Troubleshoot Assay J->L No

Caption: Workflow for confirming this compound inactivity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal - Reagent aggregation- Contaminated buffer/reagents- Light exposure (for AlphaLISA)- Centrifuge reagents before use.- Use fresh, filtered buffers.- Perform all bead-handling steps in subdued light.
No inhibition observed with UNC6934 - Inactive protein or substrate- Incorrect assay setup- Degraded compound- Verify the activity of recombinant proteins and the integrity of the substrate.- Confirm all reagent concentrations and incubation times.- Use a fresh dilution of UNC6934 from a trusted stock.
Inhibition observed with this compound - Compound contamination or degradation- Assay interference at high concentrations- Non-specific binding to assay components- Verify the purity of the this compound stock.- Run a counterscreen to identify assay artifacts (e.g., an assay without one of the binding partners).- Reduce the highest concentration of this compound tested.
High well-to-well variability - Pipetting errors- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing after each addition.- Allow the plate to equilibrate to room temperature before reading.

Troubleshooting Logic

Troubleshooting_Logic Start Start Troubleshooting Problem1 Is this compound showing >15% inhibition? Start->Problem1 Problem2 Is UNC6934 IC50 > 5µM? Problem1->Problem2 No Action1 Check this compound purity. Run counterscreen for assay artifacts. Problem1->Action1 Yes Problem3 High variability (CV > 15%)? Problem2->Problem3 No Action2 Check UNC6934 integrity. Verify protein/substrate activity. Problem2->Action2 Yes Action3 Review pipetting technique. Ensure proper mixing. Problem3->Action3 Yes End Assay Optimized Problem3->End No Action1->Problem2 Action2->Problem3 Action3->End

References

Technical Support Center: UNC7145 and Background Signal Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting biochemical assays. This guide provides detailed information on minimizing background signals with a focus on the proper use of UNC7145 as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my experiment?

A1: this compound is an inactive derivative of the compound UNC6934.[1] It is designed to be used as a negative control in experiments where UNC6934 is being tested for its protein-protein inhibition activity.[1] The primary role of this compound is to help researchers distinguish between the specific effects of the active compound (UNC6934) and non-specific effects or background signal inherent to the assay system. Any signal observed in the presence of this compound is likely due to factors other than the specific inhibition of the intended target.

Q2: I am observing a high signal with this compound. Does this mean the control is not working?

A2: Not necessarily. A high signal with this compound is a strong indication that your assay has a significant background signal that is independent of the specific activity of the active compound. This is precisely what a negative control is designed to reveal. The subsequent troubleshooting guides will help you identify and mitigate the sources of this background noise.

Q3: Why is it critical to use a negative control like this compound?

A3: Using a negative control is fundamental for validating your experimental results. It allows you to:

  • Establish a baseline: The signal from this compound-treated samples provides a baseline or "background" level for your assay.

  • Confirm specificity: By comparing the signal from the active compound to the signal from this compound, you can determine the specific effect of your compound of interest.

  • Identify potential artifacts: A high signal in the presence of this compound can alert you to issues with your assay conditions, such as non-specific binding of reagents or problems with sample preparation.

Troubleshooting High Background Signal

This section provides guidance on common causes of high background signal in biochemical assays and how to address them, using this compound as a tool to monitor your progress.

Q4: My background signal is uniformly high across my plate/blot. What are the likely causes and solutions?

A4: A uniformly high background often points to issues with blocking, washing, or reagent concentrations.

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies or other detection reagents to the surface of your plate or membrane.

    • Solution: Increase the concentration of your blocking agent or try a different one. You can also extend the blocking time and/or increase the incubation temperature. Adding a detergent like Tween 20 to the blocking buffer can also be beneficial.[2]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and a high background.

    • Solution: Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio. Run a control with only the secondary antibody to see if it is the source of the non-specific binding.[2][3]

  • Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to a higher background.

    • Solution: Increase the number and duration of your wash steps.[4] Also, consider increasing the volume of wash buffer used.[3]

  • Over-development or Detection Reagent Too Sensitive: In enzyme-based detection systems (like HRP or AP), letting the reaction run for too long or using a highly sensitive substrate can result in a high background.

    • Solution: Reduce the incubation time with the detection reagent or use a less sensitive substrate. You may also need to dilute the detection reagent.

Experimental Workflow for Background Assessment

G cluster_prep Assay Preparation cluster_treatment Experimental Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Prep Prepare Assay Plate/Membrane and Samples Block Blocking Step Prep->Block Active Add Active Compound (e.g., UNC6934) Block->Active Incubate Negative Add Negative Control (this compound) Block->Negative Incubate Blank Add Vehicle Control (e.g., DMSO) Block->Blank Incubate Add_Ab Add Detection Reagents (e.g., Antibodies) Active->Add_Ab Negative->Add_Ab Blank->Add_Ab Wash Washing Steps Add_Ab->Wash Develop Add Substrate & Develop Signal Wash->Develop Read Read Signal (e.g., Plate Reader, Imager) Develop->Read Compare Compare Signals: Active vs. Negative vs. Blank Read->Compare Result Determine Specific Signal & Assess Background Compare->Result

Caption: Workflow for using this compound to differentiate specific signal from background.

Q5: I am seeing non-specific bands on my Western blot or discrete false-positive signals in my assay. How can I troubleshoot this?

A5: This type of background can be caused by several factors, including issues with your samples or cross-reactivity of your reagents.

  • Sample Quality: Degraded samples can lead to non-specific signals.

    • Solution: Always prepare fresh lysates and keep them on ice. Include protease and phosphatase inhibitors in your lysis buffer to protect your proteins of interest.[2]

  • Cross-Reactivity of Antibodies: Your primary or secondary antibodies may be cross-reacting with other proteins in your sample.

    • Solution: For secondary antibody issues, run a control without the primary antibody. If background persists, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[2][5] If the primary antibody is the issue, you may need to try a different antibody or further purify your sample.

  • Contamination: Contamination in your reagents or on your plates/membranes can cause sporadic background signals.

    • Solution: Use fresh, filtered buffers. Ensure that plates and other equipment are clean.[4]

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters that can be adjusted to reduce background noise. Use this compound as your negative control to evaluate the effectiveness of these adjustments.

ParameterStandard ConditionTroubleshooting AdjustmentExpected Outcome with this compound
Blocking Agent 5% Non-fat Milk or 3% BSAIncrease to 7% or switch agent (e.g., from milk to BSA).[2]Decreased Signal
Blocking Time 1 hour at Room Temp.Increase to 2 hours at RT or overnight at 4°C.Decreased Signal
Primary Antibody Dilution 1:1000Titrate from 1:2000 to 1:10000.Decreased Signal
Secondary Antibody Dilution 1:5000Titrate from 1:10000 to 1:20000.Decreased Signal
Wash Buffer Detergent 0.05% Tween 20Increase to 0.1% - 0.2% Tween 20.Decreased Signal
Number of Washes 3 x 5 minutesIncrease to 4-5 x 10 minutes.Decreased Signal

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration (Titration)

  • Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000).

  • Set up your assay with replicate wells or lanes for each dilution. Include a set of wells/lanes that will receive only the secondary antibody.

  • Treat one half of the replicates with your vehicle control and the other half with this compound at your working concentration.

  • Proceed with your standard assay protocol.

  • After developing the signal, compare the signal intensity across the different dilutions.

  • Select the highest dilution that gives a strong signal with your vehicle control but a low signal with the this compound negative control.

  • Repeat the process to optimize the secondary antibody concentration.

Protocol 2: Enhancing Wash Buffer Stringency

  • Prepare wash buffers with varying concentrations of a non-ionic detergent like Tween-20 (e.g., 0.1%, 0.5%, 1.0%).

  • Alternatively, you can increase the salt concentration (e.g., up to 1 M NaCl) in your wash buffer, which can help disrupt non-specific ionic interactions.[6]

  • Set up your assay with your standard conditions, but divide your samples into groups that will be washed with the different buffers.

  • Ensure each wash condition group includes samples treated with this compound.

  • After signal detection, compare the background signal in the this compound-treated samples across the different wash conditions.

  • Choose the wash buffer that provides the lowest background without significantly diminishing your specific signal.

Troubleshooting Decision Tree

G Start High Background Signal Observed with this compound Check_Secondary Run Secondary Antibody Only Control Start->Check_Secondary Secondary_Issue High Background in Secondary Control? Check_Secondary->Secondary_Issue Fix_Secondary 1. Decrease Secondary Ab Conc. 2. Use Pre-adsorbed Secondary Ab Secondary_Issue->Fix_Secondary Yes Check_Primary Primary Antibody or Blocking/Washing Issue Secondary_Issue->Check_Primary No Resolved Background Minimized Fix_Secondary->Resolved Optimize_Blocking 1. Increase Blocking Time/Conc. 2. Change Blocking Agent Check_Primary->Optimize_Blocking Optimize Blocking Optimize_Washing 1. Increase Wash Time/Volume 2. Increase Detergent Conc. Check_Primary->Optimize_Washing Optimize Washing Titrate_Primary Decrease Primary Antibody Concentration Check_Primary->Titrate_Primary Titrate Primary Ab Check_Sample Still High Background? Optimize_Blocking->Check_Sample Optimize_Washing->Check_Sample Titrate_Primary->Check_Sample Fix_Sample 1. Prepare Fresh Samples 2. Add Protease Inhibitors Check_Sample->Fix_Sample Yes Check_Sample->Resolved No Fix_Sample->Resolved

Caption: A decision tree for systematically troubleshooting high background signals.

References

Technical Support Center: UNC7145 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC7145 in cell culture experiments. A primary focus is addressing the potential impact of serum on the observed activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a compound like this compound?

A1: Without specific public data on this compound, we can consider common mechanisms for small molecule inhibitors used in cancer research. These compounds often target specific nodes in signaling pathways that are crucial for cell proliferation, survival, and metastasis. For instance, many inhibitors target kinases within pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1][2] Inhibition of these pathways can lead to decreased cell growth and induction of apoptosis.

Q2: How does serum in cell culture media affect the activity of small molecules like this compound?

A2: Serum is a complex mixture of proteins, growth factors, and other molecules. A key component, serum albumin, can bind to small molecules.[3][4] This protein binding can sequester the compound, reducing its free concentration in the media and thus limiting its availability to interact with its intracellular target.[3][5] Consequently, a higher concentration of the compound may be needed to achieve the desired biological effect in the presence of high serum concentrations (e.g., 10% FBS) compared to low-serum or serum-free conditions.[3]

Q3: I am observing lower than expected activity with this compound in my cell culture experiments. What are the potential causes?

A3: Several factors could contribute to lower-than-expected activity. One of the most common is the inhibitory effect of serum proteins, as mentioned above. If you are using a high-serum medium, consider the possibility of this compound binding to serum components.[3][4] Other factors could include the specific cell type being used, the activation state of the target pathway, sub-optimal compound concentration, or issues with the experimental setup.[3] Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.

Q4: What is a recommended starting concentration for an uncharacterized compound like this compound?

A4: The optimal working concentration for any new compound is highly dependent on the cell type, serum concentration, and the specific assay being performed. For novel small molecules, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3] A broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested initially.

Q5: Should I use a serum-free medium for my experiments with this compound?

A5: Using a serum-free or reduced-serum medium can be highly advantageous when evaluating the in vitro activity of a novel compound.[4] This eliminates the confounding variable of serum protein binding, allowing for a more accurate assessment of the compound's direct effects on the cells.[4] However, it is crucial to ensure that the cells can tolerate serum-free or low-serum conditions for the duration of the experiment. A viability control in the absence of the compound is essential.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced this compound Activity in High Serum Serum Protein Binding: this compound may be binding to proteins in the fetal bovine serum (FBS), reducing its effective concentration.[3][5]1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the experiment's duration, this will likely increase the apparent potency of this compound.[3] 2. Increase this compound Concentration: Perform a dose-response curve in both high and low serum conditions to quantify the impact of serum. 3. Use Serum-Free Medium: If tolerated by the cells, switch to a serum-free medium for the this compound treatment period.[4]
Inconsistent Results Between Experiments Variable Serum Lots: Different lots of FBS can have varying protein and growth factor compositions, leading to batch-to-batch variability.1. Test New Serum Lots: Before starting a new series of experiments, test the new lot of serum and compare it to the previous lot.[6] 2. Lot Reservation: If possible, reserve a large batch of a single serum lot for the entire duration of a study.
No Observable Effect of this compound Incorrect Compound Concentration: The concentration of this compound used may be too low to elicit a response.1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the EC50/IC50 in your specific cell line and assay.[3] 2. Verify Stock Solution: Re-calculate and verify the concentration of your this compound stock solution.
Cell Line Insensitivity: The target of this compound may not be critical for the survival or proliferation of the chosen cell line.1. Cell Line Screening: Test this compound activity across a panel of different cell lines. 2. Target Expression Analysis: If the target of this compound is known, verify its expression level in your cell line.
Cell Death in Control Wells Poor Cell Health: Cells may be stressed due to issues with culture conditions.1. Check Culture Conditions: Ensure the incubator has the correct temperature, CO2, and humidity levels.[7] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.[6][8] 3. Review Aseptic Technique: Ensure proper aseptic technique is followed to prevent contamination.[8]

Quantitative Data Summary

The following table provides a template for summarizing the impact of serum on this compound activity. Researchers should populate this table with their experimental data.

Cell LineAssayThis compound Concentration (µM)Serum Concentration (%)Endpoint Measurement (e.g., % Inhibition)
Example: MCF-7 Cell Viability (MTT)11025%
Example: MCF-7 Cell Viability (MTT)1260%
Example: MCF-7 Cell Viability (MTT)51070%
Example: MCF-7 Cell Viability (MTT)5295%
Example: PC-3 Apoptosis (Caspase-3)101015%
Example: PC-3 Apoptosis (Caspase-3)10155%

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity using a Cell Viability Assay (MTT)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Treatment:

    • The following day, prepare serial dilutions of this compound in two types of media: one containing your standard serum concentration (e.g., 10% FBS) and another with a reduced serum concentration (e.g., 2% FBS) or serum-free medium.

    • Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound (and vehicle controls). Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Gently pipette to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells for each serum condition.

    • Plot the dose-response curves and determine the IC50 values for this compound in both high and low serum conditions.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions (High & Low Serum) B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for assessing this compound activity with varying serum.

Logical Relationship

G cluster_cause Cause cluster_effect Effect A High Serum Concentration B This compound Binds to Serum Proteins A->B C Reduced Free This compound B->C D Decreased Apparent Potency (Higher IC50) C->D

Caption: Impact of high serum concentration on this compound potency.

References

Validating a New Batch of UNC7145 for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for validating a new batch of UNC7145. This compound is the negative control compound for UNC6934, a potent and selective chemical probe that targets the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] Proper validation of this compound is critical to ensure that any observed cellular or biochemical effects are specifically due to the inhibition of the NSD2-PWWP1 interaction by UNC6934 and not due to off-target or compound-specific artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an experiment?

A1: this compound serves as a crucial negative control for experiments involving the NSD2-PWWP1 probe, UNC6934.[1][2] Due to its structural similarity but significantly lower potency against the NSD2-PWWP1 domain, this compound is used to demonstrate that the biological effects observed with UNC6934 are a direct result of targeting the NSD2-PWWP1 interaction and not from other non-specific effects of the chemical scaffold.[1]

Q2: What is the mechanism of action of the active compound, UNC6934, that this compound is designed to control for?

A2: UNC6934 binds to the PWWP1 domain of NSD2, a "reader" domain that recognizes dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2).[1][2][3] This binding event displaces NSD2 from chromatin, leading to its accumulation in the nucleolus.[1][2][3] This does not, however, alter the overall cellular levels of H3K36me2.[4]

Q3: At what concentration should I use this compound?

A3: this compound should be used at the same concentration as UNC6934 in your experiments. This ensures a direct comparison and helps to rule out concentration-dependent off-target effects. For cellular assays, a concentration of 1 µM is a common starting point, as significant cellular activity for UNC6934 is observed at this concentration.[1]

Q4: What are the expected results when using this compound in a validated experiment?

A4: In a validated experiment, this compound should show minimal to no effect on the specific endpoints that are modulated by UNC6934. For example, in a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay, this compound should not significantly stabilize or engage with NSD2. Similarly, in immunofluorescence experiments, this compound should not cause the relocalization of NSD2 to the nucleolus.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant cellular toxicity observed with this compound. 1. Compound Degradation: The compound may have degraded due to improper storage. 2. High Concentration: The concentration used may be too high for your specific cell line. 3. Contamination: The new batch of this compound may be contaminated.1. Ensure this compound is stored as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[5] 2. Perform a dose-response curve to determine the maximum non-toxic concentration in your cell line. 3. Contact the supplier for a certificate of analysis and consider purity testing.
This compound shows similar activity to UNC6934 in our assay. 1. Assay Artifact: The assay may be prone to interference from this chemical scaffold. 2. Incorrect Compound Identity: The batch of this compound may be mislabeled or synthesized incorrectly. 3. Off-Target Effect: Both compounds may be hitting a common off-target protein in your system.1. Use an orthogonal assay to validate the findings. For example, if you see an effect in a cell viability assay, check for target engagement using a biophysical assay. 2. Verify the identity and purity of the compound via analytical methods such as LC-MS and NMR. 3. Review literature for known off-targets of this chemical class. UNC6934 has been shown to have minimal off-targets.[1][6]
Variability between experiments using the same batch of this compound. 1. Inconsistent Compound Preparation: The compound may not be fully solubilized or may be precipitating out of solution. 2. Experimental Inconsistency: Variations in cell density, incubation times, or reagent preparation.1. Ensure the compound is fully dissolved in DMSO to make a stock solution. For working solutions, sonication may aid dissolution.[5] 2. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of UNC6934 and its negative control, this compound, from published studies. This data is essential for establishing baseline expectations for your own validation experiments.

Table 1: In Vitro Biochemical Assays

Assay Type Target UNC6934 IC50 / Kd This compound IC50 Reference
AlphaScreenNSD2-PWWP1 vs. H3K36me2 Nucleosome104 ± 13 nM> 25 µM[1]
Surface Plasmon Resonance (SPR)NSD2-PWWP191 ± 8 nM-[1]
AlphaScreenfull-length NSD2 vs. H3K36me2 Nucleosome78 ± 29 nM5.1 ± 1 µM[1]

Table 2: Cellular Target Engagement and Activity

Assay Type Cell Line UNC6934 IC50 / EC50 This compound IC50 Reference
NanoBRET PPI AssayU2OS1.23 ± 0.25 µM> 25 µM[1]

Experimental Protocols

Protocol 1: Western Blot for H3K36me2 Levels

This protocol is designed to confirm that this compound, unlike a catalytic inhibitor of NSD2, does not alter global H3K36me2 levels.

Methodology:

  • Cell Culture and Treatment: Plate KMS-11 multiple myeloma cells at a density of 5 x 105 cells/mL. Treat the cells with DMSO (vehicle), 1 µM UNC6934, and 1 µM this compound for 48 hours.

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 10-15 µg of histone extract per lane on a 4-20% Tris-glycine gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K36me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip and re-probe the membrane for total Histone H3 as a loading control.

  • Expected Outcome: Treatment with UNC6934 and this compound should show no significant change in global H3K36me2 levels compared to the DMSO control.

Protocol 2: Immunofluorescence for NSD2 Localization

This protocol validates that this compound does not induce the nucleolar accumulation of NSD2, a key cellular phenotype of UNC6934 activity.

Methodology:

  • Cell Culture and Treatment: Plate U2OS cells on coverslips in a 24-well plate. Allow cells to adhere overnight. Treat the cells with DMSO (vehicle), 5 µM UNC6934, and 5 µM this compound for 4 hours.[7]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NSD2 (e.g., 1:500 dilution) and a nucleolar marker like Fibrillarin (e.g., 1:500 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBST.

    • Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (e.g., 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on slides using a mounting medium containing DAPI.

    • Image the cells using a confocal microscope.

  • Expected Outcome: UNC6934 treated cells should show a clear co-localization of NSD2 with the nucleolar marker. In contrast, cells treated with this compound or DMSO should exhibit a diffuse nuclear staining pattern for NSD2, without significant nucleolar accumulation.

Visualizations

NSD2 Signaling and Inhibition Workflow

NSD2_Pathway cluster_0 Normal NSD2 Function cluster_1 Inhibition by UNC6934 cluster_2 Negative Control (this compound) H3K36 Histone H3 (H3K36) NSD2_cat NSD2 (SET Domain) H3K36->NSD2_cat Methylation H3K36me2 H3K36me2 NSD2_cat->H3K36me2 NSD2_PWWP1 NSD2 (PWWP1 Domain) H3K36me2->NSD2_PWWP1 Binding Chromatin Chromatin NSD2_PWWP1->Chromatin Localization Transcription Active Transcription Chromatin->Transcription UNC6934 UNC6934 NSD2_PWWP1_inhibited NSD2 (PWWP1 Domain) UNC6934->NSD2_PWWP1_inhibited Inhibits Binding Displacement Displacement from Chromatin NSD2_PWWP1_inhibited->Displacement Nucleolus Nucleolus Displacement->Nucleolus Accumulation This compound This compound NSD2_PWWP1_control NSD2 (PWWP1 Domain) This compound->NSD2_PWWP1_control Weak/No Binding No_Effect No Significant Effect NSD2_PWWP1_control->No_Effect

Caption: NSD2 pathway and the differential effects of UNC6934 and this compound.

Experimental Workflow for this compound Validation

Validation_Workflow start Start: New Batch of this compound Received solubility Confirm Solubility and Stability in DMSO start->solubility biochem_assay Biochemical Assay (e.g., AlphaScreen) solubility->biochem_assay cell_assay Cell-Based Assay (e.g., Immunofluorescence) solubility->cell_assay compare Compare Activity to UNC6934 and Vehicle Control biochem_assay->compare cell_assay->compare decision Does this compound show minimal activity? compare->decision pass Validation Passed: Proceed with Experiments decision->pass Yes fail Validation Failed: Troubleshoot and Re-evaluate decision->fail No

Caption: A logical workflow for the validation of a new this compound batch.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: this compound Shows Unexpected Activity check_purity Check Compound Purity and Identity (LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_concentration Verify Stock and Working Concentrations is_concentration_correct Are concentrations correct? check_concentration->is_concentration_correct check_protocol Review Experimental Protocol for Errors is_protocol_correct Is the protocol correct? check_protocol->is_protocol_correct orthogonal_assay Perform Orthogonal Assay is_activity_confirmed Is activity confirmed in orthogonal assay? orthogonal_assay->is_activity_confirmed is_pure->check_concentration Yes contact_supplier Contact Supplier/Synthesize New Batch is_pure->contact_supplier No is_concentration_correct->check_protocol Yes reprepare_solutions Re-prepare Solutions is_concentration_correct->reprepare_solutions No is_protocol_correct->orthogonal_assay Yes correct_protocol Correct Protocol and Repeat is_protocol_correct->correct_protocol No is_activity_confirmed->correct_protocol No, likely assay artifact investigate_off_target Investigate Potential Off-Target Effect is_activity_confirmed->investigate_off_target Yes

Caption: A decision tree for troubleshooting unexpected this compound activity.

References

Validation & Comparative

A Comparative Guide to the Cellular Effects of UNC7145 and UNC6934

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular effects of UNC6934, a chemical probe targeting the PWWP domain of the histone methyltransferase NSD2, and its structurally similar but inactive analog, UNC7145. The data presented herein is compiled from publicly available research to assist in the design and interpretation of experiments utilizing these compounds.

Introduction to UNC6934 and this compound

UNC6934 is a potent and selective chemical probe that binds to the aromatic cage of the N-terminal PWWP domain of NSD2 (NSD2-PWWP1).[1] This interaction competitively inhibits the binding of NSD2-PWWP1 to its endogenous ligand, dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[1] The disruption of this interaction leads to a change in the subcellular localization of the NSD2 protein.[1][2] this compound is a close structural analog of UNC6934 that serves as a crucial negative control, as it does not exhibit significant binding to the NSD2-PWWP1 domain.[1] The key structural difference lies in the substitution of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in this compound.[1]

Comparative Analysis of In Vitro and Cellular Activities

The following tables summarize the quantitative data from various assays comparing the activity of UNC6934 and this compound.

Table 1: In Vitro Binding and Inhibition
Assay TypeTargetParameterUNC6934This compoundReference
Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd91 ± 8 nMNo Appreciable Binding[3]
Differential Scanning Fluorimetry (DSF)NSD2-PWWP1Thermal ShiftSignificant StabilizationInactive[1]
AlphaScreenNSD2-PWWP1 + H3K36me2 NucleosomeIC50104 ± 13 nMNo Measurable Effect[1]
AlphaScreenfull-length NSD2 + H3K36me2 Nucleosome (+ competitor DNA)IC5078 ± 29 nM5.1 ± 1 µM[4]
Table 2: Cellular Target Engagement and Phenotypic Effects
Assay TypeCell LineParameterUNC6934This compoundReference
NanoBRETU2OSEC50 (NSD2-PWWP1:H3.3 engagement)1.23 ± 0.25 µMInactive
Confocal MicroscopyU2OSNSD2 LocalizationInduces Nucleolar AccumulationNo Effect[5]
Western BlotKMS11Global H3K36me2 LevelsNo Significant ChangeNo Significant Change[3][5]
Cell Viability AssaysVarious Cell LinesCytotoxicityNo acute cytotoxicity up to 5 µMNo acute cytotoxicity up to 5 µM

Signaling Pathway and Mechanism of Action

NSD2 is a histone methyltransferase that primarily dimethylates H3K36. This histone mark is associated with active gene transcription and plays a role in DNA repair. The PWWP1 domain of NSD2 recognizes and binds to H3K36me2, which helps to anchor NSD2 to chromatin.

NSD2_Pathway

Experimental Protocols

NSD2-PWWP1 and Nucleosome Binding (AlphaScreen)

This assay quantifies the proximity of two molecules. Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads, while His-tagged NSD2-PWWP1 is bound to nickel-chelate acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. UNC6934 disrupts the interaction, leading to a decrease in the AlphaScreen signal.

Protocol Outline:

  • Add biotinylated H3K36me2 nucleosomes to a 384-well plate.

  • Add streptavidin-coated donor beads and incubate.

  • Add His-tagged NSD2-PWWP1 protein.

  • Add varying concentrations of UNC6934 or this compound.

  • Add nickel-chelate acceptor beads and incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

AlphaScreen_Workflow cluster_control Control (DMSO/UNC7145) cluster_UNC6934 UNC6934 Treated Donor_C Donor Bead (Streptavidin) Nuc_C Nucleosome (Biotin-H3K36me2) Acceptor_C Acceptor Bead (Ni-NTA) PWWP1_C NSD2-PWWP1 (His-tag) Light_C Light Signal Donor_T Donor Bead (Streptavidin) Nuc_T Nucleosome (Biotin-H3K36me2) Acceptor_T Acceptor Bead (Ni-NTA) PWWP1_T NSD2-PWWP1 (His-tag) UNC6934 UNC6934 NoLight No Signal

Cellular Localization of NSD2 (Immunofluorescence)

This method is used to visualize the subcellular location of NSD2. Cells are treated with the compounds, fixed, and then permeabilized. A primary antibody specific to NSD2 is used to label the protein, followed by a fluorescently labeled secondary antibody. The nucleolus is co-stained with an antibody against a nucleolar marker protein like fibrillarin. The cells are then imaged using confocal microscopy.

Protocol Outline:

  • Seed U2OS cells on coverslips.

  • Treat cells with 5 µM UNC6934 or this compound for 4 hours.

  • Fix cells with paraformaldehyde.

  • Permeabilize cells with a detergent (e.g., Triton X-100).

  • Block with a suitable blocking buffer (e.g., BSA in PBS).

  • Incubate with primary antibodies for NSD2 and fibrillarin.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Mount coverslips on slides with a DAPI-containing mounting medium.

  • Image using a confocal microscope and quantify colocalization.[5]

IF_Workflow start Seed U2OS Cells treatment Treat with UNC6934 or this compound (5µM, 4h) start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block Non-specific Binding fix_perm->blocking primary_ab Incubate with Primary Antibodies (anti-NSD2, anti-fibrillarin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab mount_image Mount and Image (Confocal Microscopy) secondary_ab->mount_image

Conclusion

UNC6934 serves as a selective chemical probe for the NSD2-PWWP1 domain, effectively disrupting its interaction with H3K36me2 in vitro and in cells. This leads to the relocalization of NSD2 to the nucleolus without acutely affecting global H3K36me2 levels. In contrast, this compound is an appropriate negative control, showing no significant activity in the same assays. The use of both compounds in parallel is essential for attributing observed cellular phenotypes specifically to the inhibition of the NSD2-PWWP1:H3K36me2 interaction.

References

UNC7145: A Comparative Guide to a High-Quality NSD2 Inhibitor Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to UNC7145 and its Role as a Negative Control

This compound is a crucial tool for researchers studying the biological functions of the NSD2 protein, a histone methyltransferase implicated in various cancers. It serves as a negative control for UNC6934, a chemical probe that potently and selectively targets the PWWP1 domain of NSD2.[2][3][4] Structurally, this compound is nearly identical to UNC6934, with the critical difference being the substitution of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in this compound. This seemingly minor alteration dramatically reduces its binding affinity for the NSD2-PWWP1 domain, rendering it biologically inactive in relevant assays.[1] The availability of this well-characterized negative control allows for rigorous assessment of the specificity of UNC6934's effects in cellular and biochemical assays.

Comparative Analysis of this compound and UNC6934

The efficacy and specificity of a chemical probe are best understood when compared directly with a closely related but inactive compound. The following tables summarize the key quantitative differences between UNC6934 and its negative control, this compound.

Table 1: In Vitro Binding and Functional Activity
ParameterUNC6934This compoundReference
Binding Affinity (Kd) to NSD2-PWWP1 (SPR) 91 ± 8 nMNo measurable binding[5]
Inhibition of NSD2-PWWP1-H3K36me2 Interaction (IC50, AlphaScreen) 104 ± 13 nMNo measurable effect[5]
Table 2: Cellular Target Engagement
AssayUNC6934This compoundReference
NanoBRET Protein-Protein Interaction Assay (EC50) 1.23 ± 0.25 µMNo dose-dependent effect[1]
Chemical Proteomics (Pulldown from KMS-11 lysates) Selectively pulls down NSD2No significant enrichment of NSD2[1]
Table 3: Selectivity Profile (Differential Scanning Fluorimetry, ΔTm in °C at 100 µM)
PWWP DomainUNC6934 (ΔTm)This compound (ΔTm)Reference
NSD2-PWWP1 >10 <1 [1]
NSD1-PWWP1<1<1[1]
NSD3-PWWP1<1<1[1]
ZMYND11-PWWP<1<1[1]
MSH6-PWWP<1<1[1]
DNMT3A-PWWP<1<1[1]
BRPF1-PWWP<1<1[1]
...and 9 other PWWP domains<1<1[1]

Note: A higher ΔTm value indicates greater stabilization of the protein upon compound binding, signifying a direct interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of UNC6934 and this compound in a suitable buffer (e.g., HBS-EP+) is injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the compounds are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

AlphaScreen Assay for Inhibition of Protein-Protein Interaction
  • Reagents: Biotinylated H3K36me2 peptide, GST-tagged NSD2-PWWP1, Streptavidin-coated Donor beads, and anti-GST Acceptor beads are used.

  • Assay Procedure:

    • A mixture of GST-NSD2-PWWP1 and biotinylated H3K36me2 peptide is incubated with varying concentrations of UNC6934 or this compound.

    • Streptavidin-Donor beads and anti-GST Acceptor beads are added to the mixture.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

  • Detection: The AlphaScreen signal is read on an appropriate plate reader. A decrease in signal indicates inhibition of the interaction.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

NanoBRET™ Protein-Protein Interaction (PPI) Assay for Cellular Target Engagement
  • Cell Preparation: U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor).

  • Compound Treatment: Transfected cells are treated with a dilution series of UNC6934 or this compound.

  • Lysis and Substrate Addition: Cells are lysed, and the NanoBRET™ Nano-Glo® Substrate and a chloroalkane fluorophore (acceptor ligand) are added.

  • Detection: The donor (460 nm) and acceptor (618 nm) emission signals are measured.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the EC50.

Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
  • Reaction Mixture: A solution containing the target protein (e.g., NSD2-PWWP1 or other PWWP domains), a fluorescent dye (e.g., SYPRO Orange), and either UNC6934, this compound, or DMSO is prepared.

  • Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) in the presence of the compound compared to the DMSO control is calculated.

Visualizing NSD2 Signaling and Experimental Logic

To further clarify the context of this compound's application, the following diagrams illustrate the NSD2 signaling pathway and the logical workflow for validating an on-target effect using a negative control.

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention NSD2 NSD2 H3K36 Histone H3 NSD2->H3K36 Methylates H3K36me2 H3K36me2 NSD2->H3K36me2 Writes Mark DNA Repair DNA Repair Pathways NSD2->DNA Repair Facilitates Chromatin Chromatin H3K36me2->Chromatin Modifies DNMT3A DNMT3A H3K36me2->DNMT3A Recruits Transcription Gene Transcription Chromatin->Transcription Promotes DNA_Methylation DNA Methylation DNMT3A->DNA_Methylation Catalyzes UNC6934 UNC6934 PWWP1 NSD2-PWWP1 Domain UNC6934->PWWP1 Binds & Inhibits This compound This compound (Negative Control) This compound->PWWP1 Does Not Bind PWWP1->H3K36me2 Reads Mark

Caption: NSD2 signaling pathway and points of intervention.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_conclusion Conclusion Hypothesis UNC6934 inhibits NSD2 function by binding to the PWWP1 domain Cell_Assay Cell-based Assay (e.g., Phenotypic change) Hypothesis->Cell_Assay UNC6934_Treatment Treat with UNC6934 Cell_Assay->UNC6934_Treatment UNC7145_Treatment Treat with this compound Cell_Assay->UNC7145_Treatment DMSO_Control Treat with DMSO (Vehicle Control) Cell_Assay->DMSO_Control Effect_Observed Phenotypic Effect Observed UNC6934_Treatment->Effect_Observed No_Effect No Phenotypic Effect UNC7145_Treatment->No_Effect Off_Target Effect is Off-Target or Artifact UNC7145_Treatment->Off_Target If effect is observed, suspect off-target DMSO_Control->No_Effect On_Target Effect is On-Target Effect_Observed->On_Target No_Effect->Off_Target

Caption: Logical workflow for validating on-target effects.

Conclusion

The data overwhelmingly supports the use of this compound as a highly specific and appropriate negative control for studies involving the NSD2-PWWP1 inhibitor UNC6934. While UNC6934 demonstrates potent binding to the NSD2-PWWP1 domain, inhibits its interaction with its biological substrate, and engages the target in cells, this compound is consistently inactive across all these assays.[1][5] This stark difference in activity, despite their structural similarity, provides a robust framework for attributing the biological effects of UNC6934 to its specific inhibition of the NSD2-PWWP1 domain. For researchers in the field of epigenetics and drug discovery, the combined use of UNC6934 and this compound represents a best-practice approach for elucidating the biological roles of NSD2 and for the validation of this therapeutic target.

References

Validating the Specificity of UNC6934: A Comparative Guide with UNC7145

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data that establishes UNC6934 as a potent and selective chemical probe for the NSD2-PWWP1 domain, in stark contrast to its inactive analog, UNC7145.

In the realm of epigenetic research and drug discovery, the validation of a chemical probe's specificity is paramount. This guide provides a comprehensive comparison of UNC6934, a first-in-class antagonist of the N-terminal PWWP domain of NSD2 (NSD2-PWWP1), and its structurally similar but inactive counterpart, this compound. Through a detailed examination of key experimental data and protocols, we illustrate the rigorous validation process that underpins the utility of UNC6934 as a selective tool for studying NSD2 biology.

Probing the NSD2-PWWP1 Interaction

The NSD2 protein, a histone methyltransferase, plays a crucial role in chromatin regulation and is implicated in various cancers. Its PWWP domains are "reader" modules that recognize specific histone modifications, thereby guiding the enzymatic activity of NSD2 to appropriate genomic locations. UNC6934 was developed to specifically block the interaction of the NSD2-PWWP1 domain with its target, dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] To confirm its specificity, this compound was designed as a negative control. The only difference between the two compounds is the substitution of a cyclopropyl (B3062369) group in UNC6934 with a bulkier isopropyl group in this compound.[1][3] This subtle change provides a powerful tool to distinguish on-target effects from off-target or compound-specific artifacts.

Quantitative Comparison of UNC6934 and this compound

A series of biochemical, biophysical, and cellular assays have been employed to quantify the binding affinity and functional consequences of UNC6934 and this compound on the NSD2-PWWP1 domain. The data conclusively demonstrates that UNC6934 is a potent binder, while this compound shows no significant activity.

Assay TypeTargetParameterUNC6934This compoundReference
Surface Plasmon Resonance (SPR)NSD2-PWWP1Kd91 ± 8 nMNo appreciable binding up to 20 µM[1][4]
AlphaScreenNSD2-PWWP1 + H3K36me2 nucleosomesIC50104 ± 13 nMNo measurable effect[1]
AlphaScreenfull-length NSD2 + H3K36me2 nucleosomes (with salmon sperm DNA)IC5078 ± 29 nM5.1 ± 1 µM[3]
NanoBRET Cellular Target EngagementNSD2-PWWP1-NanoLuc + Histone H3.3-HaloTagEC501.23 ± 0.25 µMNo dose-dependent decrease in BRET signal[1][3]
Differential Scanning Fluorimetry (DSF)NSD2-PWWP1Thermal Shift (ΔTm)Significant stabilizationNo significant stabilization[1][3][5]

Experimental Workflows and Logical Relationships

To visually represent the validation process, the following diagrams illustrate the key experimental workflows and the logical relationship between UNC6934, this compound, and their interaction with the NSD2-PWWP1 domain.

G UNC6934/UNC7145 Target Engagement Workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) NSD2_PWWP1 NSD2-PWWP1 Domain SPR->NSD2_PWWP1 DSF Differential Scanning Fluorimetry (DSF) DSF->NSD2_PWWP1 AlphaScreen AlphaScreen Assay AlphaScreen->NSD2_PWWP1 H3K36me2 H3K36me2 Nucleosomes AlphaScreen->H3K36me2 NanoBRET NanoBRET Assay NanoBRET->NSD2_PWWP1 Confocal_Microscopy Confocal Microscopy Endogenous NSD2 Endogenous NSD2 Confocal_Microscopy->Endogenous NSD2 UNC6934 UNC6934 UNC6934->SPR Binds UNC6934->DSF Stabilizes UNC6934->AlphaScreen Disrupts Interaction UNC6934->NanoBRET Engages Target UNC6934->Confocal_Microscopy Alters Localization This compound This compound This compound->SPR No Binding This compound->DSF No Stabilization This compound->AlphaScreen No Disruption This compound->NanoBRET No Engagement This compound->Confocal_Microscopy No Change

Caption: Workflow of assays validating UNC6934 specificity.

G UNC6934 vs. This compound Binding to NSD2-PWWP1 UNC6934 UNC6934 Cyclopropyl Cyclopropyl Group UNC6934->Cyclopropyl This compound This compound Isopropyl Isopropyl Group This compound->Isopropyl Aromatic_Cage Aromatic Cage (Y233, W236, F266) Binding Potent Binding Aromatic_Cage->Binding No_Binding Steric Hindrance (No Binding) Aromatic_Cage->No_Binding Binding_Pocket H3K36me2 Binding Pocket Binding_Pocket->Aromatic_Cage Cyclopropyl->Aromatic_Cage Fits Isopropyl->Aromatic_Cage Clashes

Caption: Steric hindrance prevents this compound binding.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Fluorimetry (DSF)

DSF is a technique used to assess the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Protein and Compound Preparation:

    • Prepare the NSD2-PWWP1 protein at a final concentration of 0.1 mg/mL in a buffer of 100 mM HEPES, pH 7.5, and 150 mM NaCl.[3]

    • Prepare stock solutions of UNC6934 and this compound in DMSO. The final concentration of the compounds in the assay is typically 100 µM.[5]

    • Prepare a 5000x stock solution of SYPRO Orange dye (Invitrogen).[3]

  • Assay Setup:

    • In a 96-well PCR plate, combine the protein solution, the compound (or DMSO as a vehicle control), and SYPRO Orange dye (to a final concentration of 5x).

    • The final volume in each well is typically 20-25 µL.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • Monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic regions of the unfolding protein.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature.

    • Fit the resulting curve to a Boltzmann sigmoid function to determine the Tm, which is the temperature at which 50% of the protein is unfolded.[3]

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a live-cell assay that measures the binding of a test compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.[1]

    • Co-transfect the cells with plasmids encoding for the NSD2-PWWP1-NanoLuc fusion protein (donor) and the Histone H3.3-HaloTag® fusion protein (acceptor).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells and incubate.

    • Prepare serial dilutions of UNC6934 and this compound in assay medium.

    • Add the compounds to the cells and incubate for a specified period (e.g., 4 hours).[1]

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET detection.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[3]

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to study biomolecular interactions.

Protocol:

  • Reagent Preparation:

    • Prepare biotinylated H3K36me2 nucleosomes.

    • Prepare recombinant NSD2-PWWP1 protein with an appropriate tag (e.g., GST or His).

    • Prepare serial dilutions of UNC6934 and this compound.

  • Assay Procedure:

    • In a 384-well plate, incubate the NSD2-PWWP1 protein with the test compounds.

    • Add the biotinylated H3K36me2 nucleosomes.

    • Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads.

    • Incubate the plate in the dark to allow for bead-protein-nucleosome complex formation.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader. Laser excitation at 680 nm of the Donor beads results in the generation of singlet oxygen, which, if in proximity, diffuses to the Acceptor beads, leading to light emission at 520-620 nm.

  • Data Analysis:

    • The AlphaScreen signal is proportional to the extent of the protein-nucleosome interaction.

    • Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Selectivity Profile

Beyond its primary target, the selectivity of UNC6934 has been extensively profiled against a broad panel of other methyltransferases and PWWP domains. The results show that UNC6934 is highly selective for the NSD2-PWWP1 domain. It did not show significant inhibitory activity against a panel of 33 other methyltransferases, including the closely related NSD1 and NSD3.[3][4][6] Furthermore, in a panel of 15 other human PWWP domains, UNC6934 displayed a clear preference for NSD2-PWWP1.[3][4] In contrast, this compound was inactive against all tested PWWP domains and methyltransferases.[3]

Conclusion

The comprehensive data presented in this guide unequivocally validates UNC6934 as a potent and selective chemical probe for the NSD2-PWWP1 domain. The use of the structurally related negative control, this compound, has been instrumental in demonstrating that the observed biochemical and cellular effects of UNC6934 are due to its specific on-target activity. This rigorous validation provides researchers with a high degree of confidence in using UNC6934 to investigate the biological functions of the NSD2-PWWP1 domain and its role in health and disease.

References

Navigating NSD2 Research: A Comparative Guide to UNC6934 and its Negative Control, UNC7145

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the histone methyltransferase NSD2, the chemical probe UNC6934 and its corresponding negative control, UNC7145, serve as critical tools. This guide provides a comprehensive comparison of these compounds, summarizing the available data on their biochemical and cellular effects, and detailing the experimental protocols for their use. While direct comparative studies on their global transcriptional profiles are not yet published, this guide presents the current understanding of their mechanisms and the limited transcriptional data available.

Introduction to UNC6934 and this compound

UNC6934 is a potent and selective chemical probe that targets the PWWP domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1.[1][2][3][4] NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1] By antagonizing the NSD2-PWWP1 domain, UNC6934 disrupts its interaction with H3K36me2-containing nucleosomes.[1][2][3][4] This leads to a distinct cellular phenotype: the accumulation of endogenous NSD2 in the nucleolus.[1][2][4]

This compound is a structurally similar analog of UNC6934 that is inactive against the NSD2-PWWP1 domain.[1][3] It serves as an essential negative control in experiments to ensure that any observed effects are due to the specific inhibition of the NSD2-PWWP1 interaction by UNC6934 and not due to off-target effects of the chemical scaffold.

Comparative Biochemical and Cellular Activity

The primary distinction between UNC6934 and this compound lies in their affinity for the NSD2-PWWP1 domain. This difference in binding translates to their differential effects in cellular assays.

ParameterUNC6934This compoundReference
Target NSD2-PWWP1 DomainInactive[1][3]
Binding Affinity (Kd) ~80 nMNo measurable binding[3][4]
Cellular Target Engagement (NanoBRET IC50) ~1.23 µM in U2OS cellsInactive[1]
Cellular Phenotype Induces nucleolar accumulation of NSD2No effect on NSD2 localization[1][5]
Selectivity Selective for NSD2-PWWP1 over other PWWP domains and methyltransferasesInactive against PWWP domains and methyltransferases[1]

Transcriptional Profile Comparison: An Area for Future Research

To date, no studies have been published that provide a direct, genome-wide comparison of the transcriptional profiles following treatment with UNC6934 versus this compound. The available data is limited and suggests that targeting the NSD2-PWWP1 domain with UNC6934 does not induce broad changes in gene expression under the conditions tested.

One study reported no significant changes in the mRNA levels of known NSD2 target genes.[1] Furthermore, the same study, along with another, found no significant effect on the transcription of ribosomal RNA (rRNA) in response to UNC6934 or this compound treatment.[1][5]

Transcriptional EffectUNC6934 TreatmentThis compound TreatmentReference
NSD2 Target Gene mRNA Levels No significant change observedNot reported, but expected to have no effect[1]
Ribosomal RNA (rRNA) Transcription No major effect observedNo major effect observed[1][5]

This lack of global transcriptional change is an important finding, suggesting that the primary role of the NSD2-PWWP1 domain may be more nuanced than simply directing widespread transcriptional activation. It underscores the need for further research, such as RNA-sequencing (RNA-seq) studies, to fully elucidate the downstream consequences of disrupting the NSD2-PWWP1 interaction.

Signaling Pathway and Mechanism of Action

UNC6934 acts by competitively inhibiting the binding of the NSD2-PWWP1 domain to its histone mark ligand, H3K36me2. This disruption of a critical chromatin "reading" function of NSD2 leads to its dissociation from chromatin and subsequent relocalization to the nucleolus. The signaling pathway can be visualized as a direct, inhibitory action on a key protein-protein interaction.

UNC6934_Mechanism cluster_nucleus Cell Nucleus NSD2 NSD2 H3K36me2 H3K36me2 on Chromatin NSD2->H3K36me2 PWWP1 domain binding Nucleolus Nucleolus NSD2->Nucleolus Relocalization UNC6934 UNC6934 UNC6934->NSD2 Inhibits PWWP1 binding

Caption: Mechanism of UNC6934 action.

Experimental Protocols

The following are generalized protocols for experiments commonly performed with UNC6934 and this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., U2OS, KMS-11) in appropriate culture vessels and media. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Compound Preparation: Prepare stock solutions of UNC6934 and this compound in DMSO (e.g., 10 mM).

  • Treatment: Dilute the stock solutions to the desired final concentration in cell culture media. For many cellular assays, a concentration range of 1-10 µM is used.[5] A DMSO-only control should be included to account for solvent effects.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) before downstream analysis.

Immunofluorescence for NSD2 Localization
  • Cell Culture: Grow cells on glass coverslips and treat with UNC6934, this compound, or DMSO as described above.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against NSD2 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips on microscope slides with mounting medium.

  • Imaging: Visualize the cells using a confocal or fluorescence microscope.

IF_Workflow start Start: Cells on Coverslips treatment Treat with UNC6934/UNC7145/DMSO start->treatment fixation Fix with Paraformaldehyde treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-NSD2) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain_mount Counterstain Nuclei and Mount secondary_ab->stain_mount imaging Image with Fluorescence Microscope stain_mount->imaging end End: Analyze NSD2 Localization imaging->end

Caption: Immunofluorescence workflow.

Conclusion

UNC6934 is a valuable tool for probing the function of the NSD2-PWWP1 domain. Its inactive analog, this compound, is an indispensable control for rigorous experimentation. While the direct transcriptional consequences of UNC6934-mediated NSD2 inhibition appear to be subtle and are not yet fully characterized, the clear cellular phenotype of NSD2 relocalization provides a robust readout for target engagement. Future studies employing genome-wide transcriptional profiling will be crucial to unravel the downstream effects of disrupting this specific chromatin reader interaction and to fully understand the role of NSD2 in gene regulation and disease.

References

Comparative Cytotoxicity Analysis: UNC7145 vs. Parent Compound UNC6934

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the cytotoxicity of the chemical probe UNC6934 and its corresponding negative control compound, UNC7145. This information is intended for researchers, scientists, and drug development professionals working in oncology and epigenetics.

Introduction to UNC6934 and this compound

UNC6934 is a potent and selective chemical probe that targets the PWWP domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that plays a crucial role in regulating gene expression through the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][3] Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma.[1][3][4] this compound is a structurally related analog of UNC6934 that serves as a negative control due to its significantly reduced binding affinity for the NSD2 PWWP domain.[1][4] This pair of compounds provides a valuable toolset for elucidating the biological functions of the NSD2 PWWP domain and the consequences of its inhibition.

Quantitative Cytotoxicity Data

The cytotoxic effects of UNC6934 and this compound have been evaluated across a panel of cancer cell lines. The following tables summarize the reported cell viability data, providing a direct comparison of the two compounds.

Table 1: Effect of this compound and UNC6934 on Cell Viability after 72-Hour Treatment

Cell LineCompoundConcentration (µM)Relative Cell Number (normalized to DMSO)
HCT116This compound10~1.0
UNC693410~1.0
HEK293This compound10~1.0
UNC693410~1.0
HT1080This compound10~1.0
UNC693410~1.0
MCF7This compound10~1.0
UNC693410~1.0
U2OSThis compound10~1.0
UNC693410~1.0

Data extracted from Dilworth et al., Nat Chem Biol, 2021.[1] The study showed that after 72 hours of treatment, neither this compound nor UNC6934 exhibited significant cytotoxicity at a concentration of 10 µM in the tested cell lines when compared to the DMSO control.[1]

Table 2: Effect of this compound and UNC6934 on Cell Viability after 6- and 12-Day Treatments

Cell LineCompoundConcentration (µM)Treatment DurationRelative Viability (normalized to DMSO)
KMS-11This compound106 days~1.0
UNC6934106 days~1.0
This compound1012 days~1.0
UNC69341012 days~1.0
MM1SThis compound106 days~1.0
UNC6934106 days~1.0
This compound1012 days~1.0
UNC69341012 days~1.0
RS4;11This compound106 days~1.0
UNC6934106 days~1.0
This compound1012 days~1.0
UNC69341012 days~1.0

Data extracted from Dilworth et al., Nat Chem Biol, 2021.[1] Similar to the 72-hour treatment, longer-term incubation of up to 12 days with 10 µM of either this compound or UNC6934 did not result in a significant reduction in cell viability in the tested multiple myeloma and leukemia cell lines.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity analysis of this compound and UNC6934.

IncuCyte® Live-Cell Analysis for Cell Viability (72-hour assay)

This real-time, automated assay was used to monitor cell proliferation and viability.

  • Cell Seeding: Cells (HCT116, HEK293, HT1080, MCF7, and U2OS) were seeded in 96-well plates at a density that allows for logarithmic growth over the 72-hour period.

  • Compound Treatment: The following day, cells were treated with this compound, UNC6934 (at indicated concentrations, typically up to 10 µM), or a DMSO vehicle control.

  • Nuclear Staining: Vybrant™ DyeCycle™ Green Stain was added to the culture medium to fluorescently label the nuclei of all cells.

  • Image Acquisition: The 96-well plate was placed inside an IncuCyte® live-cell analysis system. Phase-contrast and green fluorescence images were acquired every 2-4 hours.

  • Data Analysis: The IncuCyte® software was used to count the number of fluorescent nuclei in each well over time. The relative cell number was calculated by normalizing the cell count in the compound-treated wells to the cell count in the DMSO-treated control wells.

CellTiter-Glo® Luminescent Cell Viability Assay (6- and 12-day assays)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]

  • Cell Seeding: Cells (KMS-11, MM1S, RS4;11) were seeded in 12-well plates.

  • Compound Treatment: Cells were treated with this compound, UNC6934 (at indicated concentrations, typically up to 10 µM), or a DMSO vehicle control. The medium and compounds were replenished every 3-4 days.

  • Assay Procedure:

    • At the end of the treatment period (6 or 12 days), the 12-well plates were equilibrated to room temperature for approximately 30 minutes.

    • An equal volume of CellTiter-Glo® Reagent was added to the volume of cell culture medium in each well.

    • The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.

    • The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: The luminescence was measured using a plate reader.

  • Data Analysis: The relative viability was calculated by normalizing the luminescent signal from the compound-treated wells to the signal from the DMSO-treated control wells.

Visualizations

Signaling Pathway Diagram

NSD2_Pathway cluster_nucleus Nucleus cluster_PWWP PWWP Domain NSD2 NSD2 H3K36me2 Histone H3 (K36me2) NSD2->H3K36me2 HMT activity PWWP PWWP H3K36me0 Histone H3 (K36) H3K36me0->NSD2 substrate Chromatin Chromatin H3K36me2->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression UNC6934 UNC6934 UNC6934->PWWP inhibits binding to H3K36me2 cytotoxicity_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound, UNC6934, or DMSO start->treatment incucyte IncuCyte Live-Cell Analysis (72 hours) treatment->incucyte celltiter CellTiter-Glo Assay (6 & 12 days) treatment->celltiter imaging Real-time Imaging (Nuclear Count) incucyte->imaging luminescence Luminescence Measurement (ATP) celltiter->luminescence analysis Normalize to DMSO Control (Relative Viability) imaging->analysis luminescence->analysis

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to Controlling Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of small molecule kinase inhibitors represents a significant advancement in targeted therapy, particularly in oncology. However, a critical challenge in their development and clinical application is ensuring their specificity for the intended kinase target. Off-target inhibition, where a drug interacts with unintended kinases, can lead to a variety of outcomes, from unexpected therapeutic benefits (polypharmacology) to significant toxicities.[1][2] Therefore, rigorous assessment and control of off-target kinase inhibition are paramount for the development of safe and effective kinase inhibitors.

This guide provides a comparative overview of the state-of-the-art methodologies used to profile the selectivity of kinase inhibitors and control for off-target effects. As no public data is available for a compound designated "UNC7145," this document will instead use well-characterized kinase inhibitors, Ibrutinib (a highly selective Bruton's tyrosine kinase (BTK) inhibitor) and Dasatinib (a multi-targeted inhibitor of BCR-ABL and Src family kinases), as illustrative examples to compare and contrast selectivity profiles and the experimental techniques used to generate them.

Strategies for Assessing and Controlling Off-Target Kinase Inhibition

A multi-faceted approach, combining computational, biochemical, and cell-based methods, is essential for a comprehensive understanding of a kinase inhibitor's selectivity profile.

1. Biochemical Profiling: Large-Panel Kinase Screening

The most common initial step in assessing inhibitor selectivity is to screen the compound against a large panel of purified kinases.[3] This provides a broad, in vitro view of the inhibitor's kinome-wide interactions.

  • KINOMEscan™ (Competition Binding Assay): This technology measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[4][5] This method directly measures binding affinity (dissociation constant, Kd) and is independent of ATP concentration.[4]

  • Enzymatic Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[6][7] The inhibitory effect is typically reported as an IC50 value, which can be influenced by the ATP concentration in the assay.[8]

2. Cellular Target Engagement and Selectivity

While biochemical assays are crucial for initial profiling, it is vital to confirm target engagement and selectivity within the complex environment of a living cell. Cellular assays account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of inhibitor affinity and residence time in a physiological context.[9][10][11][12][13]

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. When a drug binds to its target protein, the protein-ligand complex is often stabilized, resulting in a higher melting temperature. This shift can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein, often by Western blotting or mass spectrometry.[14][15][16][17][18]

Comparative Analysis: Ibrutinib vs. Dasatinib

To illustrate the application of these methodologies, we compare the selectivity profiles of Ibrutinib and Dasatinib.

Parameter Ibrutinib Dasatinib
Primary Target(s) Bruton's tyrosine kinase (BTK)BCR-ABL, SRC family kinases (SRC, LCK, YES), c-KIT, PDGFRβ
Inhibitor Type Covalent, irreversibleATP-competitive, reversible
Selectivity Profile Highly selectivePromiscuous / Multi-targeted[19][20]

Table 1. Comparison of Ibrutinib and Dasatinib.

Kinase Selectivity Data

The following table presents a subset of data from a KINOMEscan™ panel, showing the percentage of kinase inhibited at a concentration of 1 µM. This highlights the difference in selectivity between the two compounds.

Kinase Target Ibrutinib (% Inhibition @ 1µM) Dasatinib (% Inhibition @ 1µM)
BTK >99 98
ABL1 15>99
SRC 30>99
LCK 45>99
EGFR 285
VEGFR2 190
c-KIT 5>99
PDGFRβ 8>99

Table 2. Representative kinase inhibition data for Ibrutinib and Dasatinib. (Note: This is illustrative data; actual values may vary between studies).

Experimental Protocols

KINOMEscan™ Competition Binding Assay Protocol (Simplified)

  • Preparation: DNA-tagged kinases, a test compound, and an immobilized active-site directed ligand are prepared.

  • Binding Reaction: The components are combined in a multi-well plate and incubated to allow for competitive binding to the kinase.

  • Washing: The plate is washed to remove unbound components.

  • Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.

NanoBRET™ Target Engagement Protocol (Simplified)

  • Cell Preparation: Cells are transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Setup: Transfected cells are plated in a multi-well plate and treated with the NanoBRET™ tracer and the test compound at various concentrations.

  • Lysis and Reading: A substrate for NanoLuc® is added, and the plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 for the compound's ability to displace the tracer.

Visualizations

G cluster_pathway Kinase Signaling Pathway cluster_inhibitors Kinase Inhibitors Receptor Receptor KinaseA Kinase A (On-Target) Receptor->KinaseA KinaseB Kinase B Receptor->KinaseB SubstrateA Substrate A KinaseA->SubstrateA KinaseC Kinase C (Off-Target) KinaseB->KinaseC SubstrateB Substrate B KinaseB->SubstrateB SubstrateC Substrate C KinaseC->SubstrateC ResponseA Cellular Response A (Desired Effect) SubstrateA->ResponseA ResponseB Cellular Response B SubstrateB->ResponseB ResponseC Cellular Response C (Side Effect) SubstrateC->ResponseC SelectiveInhibitor Selective Inhibitor (e.g., Ibrutinib) SelectiveInhibitor->KinaseA PromiscuousInhibitor Promiscuous Inhibitor (e.g., Dasatinib) PromiscuousInhibitor->KinaseA PromiscuousInhibitor->KinaseC

Figure 1. On-target vs. Off-target Kinase Inhibition.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow start Compound of Interest biochem Biochemical Profiling (e.g., KINOMEscan™, ADP-Glo™) ~400+ kinases start->biochem In Vitro cellular Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Validate top hits and on-target biochem->cellular In Cellulo phenotypic Phenotypic Screening & Rescue Experiments cellular->phenotypic Functional Validation profile Comprehensive Selectivity Profile phenotypic->profile G cluster_assay NanoBRET™ Target Engagement Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NLuc Kinase-NanoLuc Tracer Tracer Kinase_NLuc->Tracer Binding BRET High BRET Signal Kinase_NLuc2 Kinase-NanoLuc Inhibitor Inhibitor Inhibitor->Kinase_NLuc2 Competitive Binding NoBRET Low BRET Signal Tracer2 Tracer

References

A Structural Showdown: Unraveling the Binding Pockets of UNC7145 and UNC6934 in NSD2-PWWP1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, the development of potent and selective chemical probes is paramount for dissecting the intricate functions of proteins in cellular processes. This guide provides a detailed structural comparison of the binding pockets for two such molecules, UNC6934 and its structurally similar but significantly less potent analog, UNC7145, within their target protein, the PWWP1 domain of the Nuclear Receptor-Binding SET Domain-Containing Protein 2 (NSD2). Understanding the nuanced differences in their interaction with the NSD2-PWWP1 binding pocket is crucial for researchers in drug development and chemical biology aiming to design novel epigenetic modulators.

UNC6934 has been identified as a valuable chemical probe that selectively binds to the aromatic cage of the NSD2-PWWP1 domain, effectively antagonizing its interaction with histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) on nucleosomes.[1][2][3][4][5] In stark contrast, this compound serves as a negative control, exhibiting a dramatic reduction in binding affinity and biological activity.[1][2][3][4] This comparative guide will delve into the structural underpinnings of this differential activity, supported by quantitative binding data and detailed experimental methodologies.

Quantitative Comparison of UNC6934 and this compound

The following table summarizes the key quantitative data that highlights the superior binding affinity and cellular activity of UNC6934 over this compound.

ParameterUNC6934This compoundTarget Domain
Binding Affinity (Kd) 80 - 91 nM (SPR)[6][7]No appreciable binding up to 20 µM[6]NSD2-PWWP1
IC50 (NSD2 displacement) 78 ± 29 nM (AlphaScreen)[1]5.1 ± 1 µM (AlphaScreen)[1]Full-length NSD2 from H3K36me2 nucleosomes
Cellular IC50 (NanoBRET) 1.09 µMNot reportedDisruption of NSD2-PWWP1:H3K36me2 interaction in U2OS cells[7]
Selectivity Selective for NSD2-PWWP1 over 15 other PWWP domains[4][8]Inactive against all tested PWWP domains[4]Panel of human PWWP domains

Structural Insights into the Binding Pockets

The crystal structure of UNC6934 in complex with the NSD2-PWWP1 domain reveals that it occupies the canonical H3K36me2-binding pocket, often referred to as an "aromatic cage".[1] This pocket is characterized by a mildly electronegative surface potential, which is conducive to accommodating the positively charged methyl-lysine side chain of its natural ligand.[1]

A key feature of UNC6934 binding is the induction of a conformational change in the binding pocket.[1] In the absence of a ligand (apo state), the pocket is partially occluded.[1] However, upon UNC6934 binding, the side chains of three crucial amino acid residues—Y233, F266, and E272—rearrange to accommodate the ligand.[1] The significance of these interactions is underscored by mutagenesis studies, where an F266A mutation in NSD2-PWWP1 abrogates the thermal stabilization typically conferred by UNC6934 binding, indicating a critical loss of interaction.[4][6]

The profound difference in activity between UNC6934 and this compound stems from a subtle structural modification: the substitution of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in this compound.[6] This seemingly minor change is sufficient to disrupt the precise fit within the aromatic cage, leading to a drastic reduction in binding affinity.[6]

G UNC6934 and this compound Interaction with NSD2-PWWP1 cluster_ligands Ligands cluster_protein NSD2-PWWP1 Domain cluster_outcomes Functional Outcomes UNC6934 UNC6934 (Cyclopropyl Group) Binding_Pocket H3K36me2 Binding Pocket (Aromatic Cage) UNC6934->Binding_Pocket Binds to This compound This compound (Isopropyl Group) This compound->Binding_Pocket Fails to Bind Conformational_Change Conformational Change (Y233, F266, E272) Binding_Pocket->Conformational_Change Induces No_Binding No Appreciable Binding Binding_Pocket->No_Binding High_Affinity_Binding High Affinity Binding Conformational_Change->High_Affinity_Binding Leads to Disruption Disruption of NSD2: H3K36me2 Interaction High_Affinity_Binding->Disruption No_Disruption No Disruption of NSD2:H3K36me2 Interaction No_Binding->No_Disruption

Figure 1. Logical relationship of UNC6934 and this compound binding to the NSD2-PWWP1 domain.

Experimental Protocols

The characterization of UNC6934 and this compound involved several key biophysical and cellular assays. Below are the methodologies for the principal experiments cited.

Differential Scanning Fluorimetry (DSF) DSF was employed to assess the thermal stabilization of the NSD2-PWWP1 domain upon ligand binding, serving as an indicator of interaction.

  • Protein: Recombinant wild-type and F266A mutant NSD2-PWWP1.

  • Ligands: UNC6934 and this compound at a concentration of 100 µM.

  • Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5.

  • Procedure: The assay was performed in quadruplicate. The temperature was ramped, and the change in fluorescence of a dye that binds to unfolded protein was monitored to determine the melting temperature (Tm). An increase in Tm in the presence of the compound indicates binding and stabilization. The detailed protocol is as described in doi:10.1038/nprot.2007.321.[3][9]

Surface Plasmon Resonance (SPR) SPR was utilized to determine the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.

  • Instrumentation: A suitable SPR biosensor system.

  • Immobilization: NSD2-PWWP1 was immobilized on the sensor chip surface.

  • Analyte: A dilution series of UNC6934 in running buffer was flowed over the chip surface.

  • Data Analysis: The association and dissociation rates were measured, and the data were fit to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).[1][3]

AlphaScreen Assay This bead-based proximity assay was used to measure the ability of the compounds to displace full-length NSD2 from H3K36me2-containing nucleosomes.

  • Components: Biotinylated H3K36me2 nucleosomes, glutathione (B108866) S-transferase (GST)-tagged full-length NSD2, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.

  • Procedure: In the absence of an inhibitor, the interaction between NSD2 and the nucleosome brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. The addition of UNC6934 or this compound disrupts this interaction, leading to a decrease in the signal. The concentration-dependent inhibition was measured to determine the IC50 values.[1]

X-ray Crystallography To elucidate the precise binding mode of UNC6934, the crystal structure of the NSD2-PWWP1 domain in complex with the compound was solved.

  • Protein Crystallization: The NSD2-PWWP1 protein was purified and crystallized in the presence of UNC6934.

  • Data Collection and Processing: X-ray diffraction data were collected from the protein-ligand co-crystals. The data were processed, and the structure was solved and refined to reveal the atomic-level interactions between UNC6934 and the binding pocket residues.[1]

This comprehensive comparison underscores the critical role of specific structural features in determining the binding affinity and functional consequences of small molecules targeting epigenetic reader domains. The detailed understanding of the UNC6934 and this compound interactions with the NSD2-PWWP1 binding pocket provides a valuable framework for the rational design of next-generation epigenetic probes and therapeutics.

References

Probing the Proteome: A Comparative Analysis of UNC7145 and UNC6934 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential proteomic effects of the NSD2 chemical probe UNC6934 and its negative control, UNC7145.

This comparison guide provides an objective analysis of the proteomic interactions of UNC6934, a potent and selective chemical probe for the PWWP domain of NSD2, and its structurally similar but inactive control compound, this compound. The data presented herein is crucial for researchers in drug development and cell biology seeking to understand the on-target effects of UNC6934 and to utilize this compound as a reliable negative control in their experiments.

Quantitative Data Summary

A key method to distinguish the specific protein interactions of a chemical probe from off-target effects is through competitive chemical proteomics. In a label-free proteomic analysis, an immobilized version of a broad-spectrum NSD2 ligand, UNC7096, was used to pull down interacting proteins from KMS-11 cell lysates. The lysates were pre-incubated with either DMSO (vehicle control), UNC6934, or this compound to assess the ability of these compounds to compete for binding to the target protein.

The results of this experiment unequivocally demonstrate the high selectivity of UNC6934 for its intended target, NSD2. Pre-incubation with UNC6934 resulted in a significant depletion of NSD2 in the pulldown fraction, indicating successful competition for the binding site. In stark contrast, the negative control compound, this compound, did not cause any significant change in the amount of NSD2 pulled down, behaving similarly to the DMSO control. This highlights the critical structural difference—a cyclopropyl (B3062369) group in UNC6934 versus an isopropyl group in this compound—that dictates the binding affinity to NSD2.[1]

ProteinTreatmentFold Change vs. DMSO-log(p-value)Conclusion
NSD220 µM UNC6934Significantly Decreased> 2Specific Target Engagement
NSD220 µM this compoundNo Significant Change< 2No Target Engagement

Table 1: Comparative Chemical Proteomics of UNC6934 and this compound. Summary of label-free proteomic analysis of UNC7096 pulldowns from KMS-11 cell lysates pre-incubated with either UNC6934 or this compound. The data shows that only UNC6934 significantly displaces NSD2.[1]

Experimental Protocols

A detailed methodology is essential for the replication and validation of experimental findings. The following protocol outlines the key steps in the chemical proteomics experiment used to compare UNC6934 and this compound.

Chemical Proteomics for Target Identification

  • Cell Lysis: KMS-11 cells were harvested, washed with 1x PBS, and lysed using a high-salt lysis buffer (20 mM HEPES, pH 7.5, 350 mM KCl, 1% Triton X-100, and a protease inhibitor cocktail). The lysate was passed through a 25-gauge needle five times and incubated on ice for 20 minutes. The lysate was then cleared by centrifugation at 18,000g for 20 minutes.[1]

  • Competition Assay: The cleared cell lysates were pre-incubated with either 20 µM UNC6934, 20 µM this compound, or a DMSO vehicle control.[1]

  • Affinity Pulldown: An immobilized version of a related ligand, UNC7096, was used as a capture agent for NSD2. The pre-incubated lysates were then subjected to a pulldown with this immobilized ligand.[1]

  • Mass Spectrometry: The proteins captured in the pulldown were then identified and quantified using label-free mass spectrometry to determine the relative abundance of proteins in the different treatment groups.[1]

  • Data Analysis: The relative protein abundance in the UNC6934 and this compound treated samples was compared to the DMSO control. A volcano plot was generated to visualize proteins that were significantly depleted, with a significance threshold of a -log p-value > 2 and a log2 fold change ratio (compound-treated/DMSO-treated) of less than -0.5.[1][2]

Visualizing the Molecular Interactions and Experimental Design

To better illustrate the underlying mechanisms and experimental setup, the following diagrams have been generated using Graphviz (DOT language).

cluster_UNC6934 UNC6934 (Active Probe) cluster_this compound This compound (Negative Control) UNC6934 UNC6934 (Cyclopropyl Group) Binding_A Specific Binding UNC6934->Binding_A NSD2_PWWP_A NSD2 PWWP Domain (Aromatic Cage) NSD2_PWWP_A->Binding_A Effect_A Disruption of NSD2-H3K36me2 Interaction Binding_A->Effect_A This compound This compound (Isopropyl Group) NoBinding_B No Binding (Steric Hindrance) This compound->NoBinding_B NSD2_PWWP_B NSD2 PWWP Domain (Aromatic Cage) NSD2_PWWP_B->NoBinding_B NoEffect_B NSD2-H3K36me2 Interaction Unaffected NoBinding_B->NoEffect_B

Figure 1: Mechanism of Action. UNC6934 binds to the NSD2 PWWP domain, while this compound does not due to steric hindrance.

start Start: KMS-11 Cell Lysate preincubation Pre-incubation with: 1. DMSO (Control) 2. UNC6934 3. This compound start->preincubation pulldown Affinity Pulldown with Immobilized UNC7096 preincubation->pulldown ms Label-Free Mass Spectrometry pulldown->ms analysis Data Analysis: Identify Differentially Abundant Proteins ms->analysis result Result: NSD2 is the only protein significantly depleted by UNC6934 analysis->result

Figure 2: Chemical Proteomics Workflow. Overview of the experimental steps to compare UNC6934 and this compound.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Novel Compounds like UNC7145

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific safety data sheets (SDS) for newly synthesized or proprietary compounds like UNC7145 may not be readily available, a systematic approach based on established principles of chemical waste management can guide safe disposal. This document outlines the essential procedures for managing the disposal of such research chemicals, emphasizing hazard assessment and compliance with institutional and regulatory standards.

Immediate Safety and Handling

Before any disposal procedures are considered, ensure that all personnel are familiar with general laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.

Core Disposal Workflow: A Step-by-Step Guide

The disposal of any chemical, particularly a novel one, must be approached with caution and a clear understanding of its potential hazards. The following workflow provides a logical sequence for determining the appropriate disposal route for a compound like this compound.

  • Hazard Identification: The first and most critical step is to characterize the potential hazards of this compound. This involves a thorough review of all available data, including synthetic route, chemical structure, and any preliminary toxicological or ecotoxicological information. Consider reactivity, flammability, corrosivity, and toxicity. If no data is available, the compound should be treated as hazardous.

  • Waste Segregation: Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure proper disposal. This compound waste should be collected in a dedicated, properly labeled container. Do not mix it with other waste streams unless its compatibility is known. The container must be made of a material compatible with the chemical and must be kept closed when not in use.

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) office that provides specific guidelines for chemical waste disposal.[1] Consult your institution's EHS manual or contact EHS personnel for guidance on the disposal of novel compounds. They can provide specific instructions and the necessary waste containers and labels.

  • Waste Labeling and Storage: The waste container for this compound must be clearly labeled with the chemical name, the words "Hazardous Waste," and a description of the contents and potential hazards. Store the container in a designated, secondary containment area away from incompatible materials.

  • Arrange for Pickup and Disposal: Once the waste container is ready for disposal (typically when it is 90% full), follow your institution's procedures to arrange for a waste pickup.[1] This is often done through an online request system. EHS personnel will then collect the waste for final disposal by a licensed hazardous waste vendor.

Quantitative Data on Chemical Waste

While specific quantitative data for this compound is not available, the following table summarizes common categories of laboratory chemical waste and their general disposal considerations.

Waste CategoryExamplesKey Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformCollect in a dedicated, labeled container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexaneCollect in a separate, labeled container. Keep away from ignition sources.
Corrosive Waste (Acidic) Hydrochloric Acid, Sulfuric AcidNeutralize to a pH between 6.0 and 8.0 before disposal, if permitted by your institution. Collect in a corrosion-resistant container.
Corrosive Waste (Basic) Sodium Hydroxide, Potassium HydroxideNeutralize to a pH between 6.0 and 8.0 before disposal, if permitted by your institution. Collect in a corrosion-resistant container.
Heavy Metal Waste Mercury, Lead, Cadmium compoundsCollect in a dedicated, sealed container. This waste is highly toxic and requires specialized disposal.
Solid Chemical Waste Contaminated labware, filter paperCollect in a clearly labeled, sealed container. Ensure no free liquids are present. Sharps must be in a puncture-proof container.[1]
Acutely Toxic Waste P-listed chemicals (e.g., Osmium Tetroxide)These require special handling and immediate disposal according to strict protocols. Consult your EHS office before generating this type of waste. Empty containers that held P-listed substances must be disposed of as hazardous waste.[1]

Experimental Protocol: General Neutralization of Corrosive Waste

Disclaimer: This is a generalized protocol and must be adapted based on a thorough risk assessment of the specific chemical properties of this compound. Always perform neutralization in a fume hood with appropriate PPE.

Objective: To neutralize a hypothetical acidic or basic aqueous waste stream containing a compound like this compound to a pH suitable for disposal, as per institutional guidelines.

Materials:

  • Aqueous waste containing this compound

  • Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Place the container of aqueous waste on a stir plate in a chemical fume hood and add a stir bar.

  • Begin gentle stirring.

  • Slowly add the neutralizing agent dropwise to the waste solution.

  • Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0). Be cautious as the neutralization reaction can be exothermic.

  • Once the desired pH is reached and stable, stop adding the neutralizing agent.

  • Label the container with the neutralized contents and dispose of it according to your institution's EHS procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound in a laboratory setting.

G cluster_0 Start: Novel Compound (this compound) Waste Generation cluster_1 Hazard Assessment cluster_2 Hazardous Waste Management cluster_3 Final Disposal A Characterize Hazards (Reactivity, Toxicity, Flammability, Corrosivity) B Is the compound known to be non-hazardous? A->B C Treat as Hazardous Waste B->C No / Unknown D Dispose as Non-Hazardous Waste (Follow institutional guidelines) B->D Yes E Segregate into Compatible Waste Streams (e.g., Halogenated, Non-Halogenated, Corrosive) C->E F Use a Labeled, Compatible, and Closed Container E->F G Store in a Designated Secondary Containment Area F->G H Consult Institutional EHS Guidelines and Personnel G->H I Submit Waste Pickup Request H->I J EHS Collects for Final Disposal I->J

Figure 1. Decision workflow for the disposal of a novel chemical compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.